2-Bromo-N-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUSKMUVKQUBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-N-methylpyrimidin-4-amine CAS number and molecular weight
Topic: 2-Bromo-N-methylpyrimidin-4-amine Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary & Chemical Identity
This compound is a high-value heterocyclic intermediate extensively utilized in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural utility lies in the differential reactivity of its halogenated positions: the C4-amino group serves as a directing handle or established pharmacophore, while the C2-bromo substituent remains available for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and application in medicinal chemistry.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 1209458-26-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine-like nitrogen) |
| SMILES | CNC1=NC(Br)=NC=C1 |
Synthesis & Regiochemistry
The synthesis of this compound hinges on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dibromopyrimidine.
The Regioselectivity Paradox
In 2,4-dihalopyrimidines, nucleophilic attack can theoretically occur at C2 or C4. However, experimental evidence and frontier molecular orbital (FMO) theory dictate that the C4 position is significantly more electrophilic for the initial substitution with amines.
-
Electronic Factor: The C4 position is para-like to N1, allowing the negative charge in the Meisenheimer intermediate to be effectively delocalized onto the electronegative nitrogen.
-
Steric Factor: The C2 position is flanked by two nitrogen atoms, creating a slightly more hindered environment for nucleophilic approach compared to C4.
Experimental Protocol: C4-Selective Amination
Note: This protocol is designed for high regioselectivity (>95:5 C4:C2 ratio).
Reagents:
-
2,4-Dibromopyrimidine (1.0 eq)
-
Methylamine (2.0 M in THF or MeOH, 1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dibromopyrimidine in anhydrous THF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to -10°C to 0°C using an ice/salt bath. Crucial: Low temperature kinetically favors the C4-substitution and prevents double-substitution (formation of 2,4-bis(methylamino)pyrimidine).
-
Addition: Add the base (Et₃N) followed by the slow, dropwise addition of the methylamine solution over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.
-
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the title compound.
Visualization: Reaction Pathway & Mechanism
The following diagram illustrates the regioselective pathway and the resonance stabilization of the C4-intermediate.
Caption: Kinetic preference for C4-substitution due to superior resonance stabilization of the Meisenheimer complex at N1.
Applications in Drug Discovery
This compound serves as a "linchpin" scaffold. The distinct reactivity of the C2-bromide allows for the construction of complex libraries after the amine functionality is established.
1. Kinase Inhibitor Synthesis
This scaffold is ubiquitous in the development of inhibitors for p38 MAP kinase , CDK , and JAK families. The N-methylamino group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.
2. Sequential Cross-Coupling Workflow
The standard medicinal chemistry workflow involves:
-
SNAr (Step 1): Installation of the amine at C4 (as described above).
-
Suzuki/Buchwald (Step 2): Functionalization of the C2-bromide with aryl boronic acids or amines.
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C4-amine and C2-bromide.
Handling & Safety (E-E-A-T)
While specific toxicological data for this exact intermediate may be limited, it should be handled with the rigor applied to halogenated aminopyrimidines.
-
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can darken upon prolonged exposure to light and air.
-
Disposal: Halogenated organic waste streams.
References
-
National Institutes of Health (NIH). (2011). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. Retrieved from [Link]
Technical Guide: Solubility & Stability of 2-Bromo-N-methylpyrimidin-4-amine
[1]
Executive Summary
This compound is a halogenated pyrimidine scaffold utilized primarily as an electrophile in drug discovery.[1] Its utility stems from the differential reactivity of the C2-bromo position compared to the C4-amino substituent. While the C2-position is primed for
Physicochemical Profile
Understanding the fundamental properties is a prerequisite for optimizing reaction conditions and storage.
| Property | Value / Description | Context |
| CAS Number | 1209458-26-3 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 188.03 g/mol | |
| Physical State | Solid (Off-white to yellow) | Color change often indicates oxidation |
| Calc.[1][3][4][5] LogP | ~1.28 | Moderately lipophilic; poor aqueous solubility |
| TPSA | 37.81 Ų | Polar Surface Area |
| pKa (Predicted) | ~3.5 (Ring N) | Protonates only in strong acid |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic and light-sensitive |
Solubility Analysis
Aqueous Solubility
The compound exhibits low solubility in neutral water (< 1 mg/mL) due to its lipophilic aromatic core and lack of ionization at pH 7.
-
Acidic pH (pH < 3): Solubility increases significantly as the pyrimidine ring nitrogen protonates. However, strong acid can catalyze dehalogenation over time.[1][2]
-
Basic pH (pH > 9): Solubility remains low, and the risk of hydrolysis (replacement of -Br with -OH) increases exponentially.[1]
Organic Solvent Compatibility[1][2][6]
-
DMSO/DMF: Highly soluble (> 50 mg/mL).[1] Recommended for stock solutions.[1]
-
Alcohols (MeOH, EtOH): Moderately soluble.[1][2] Suitable for reactions but avoid prolonged storage due to potential nucleophilic attack by the solvent (alkoxylation) at high temperatures.
-
Chlorinated Solvents (DCM, Chloroform): Good solubility.[1][2]
Solubility Decision Matrix (Workflow)
The following decision tree guides solvent selection based on the intended application.
Figure 1: Solvent selection workflow ensuring stability and compatibility.
Stability & Degradation Mechanisms
Hydrolytic Instability (The C2-Bromo Weakness)
The 2-position of the pyrimidine ring is electron-deficient, activated by the two adjacent nitrogen atoms. This makes the C-Br bond highly reactive toward nucleophiles.[1]
-
Mechanism: In the presence of water (especially with hydroxide ions), the bromine is displaced via an addition-elimination mechanism (
). -
Product: The initial product is 2-hydroxy-N-methylpyrimidin-4-amine, which rapidly tautomerizes to the stable 2(1H)-pyrimidinone derivative.[1] This degradation product is inactive in most kinase assays.[1]
Oxidative and Photostability[2]
-
Oxidation: The secondary amine (-NHMe) is relatively stable but can form N-oxides under strong oxidative conditions (e.g., presence of peroxides in uninhibited ethers).[1]
-
Photolysis: Carbon-Halogen bonds are susceptible to homolytic cleavage under UV light.[1] Solutions should be protected from light to prevent radical-mediated debromination.[1]
Degradation Pathway Diagram[1][2]
Figure 2: Primary degradation pathway via hydrolysis and tautomerization.[1]
Handling & Experimental Protocols
Standard Stock Solution Preparation (10 mM)
Objective: Create a stable stock for biological assays.
-
Weighing: Weigh 1.88 mg of compound into a sterile, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.[1][2]
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
QC Method: Stability-Indicating HPLC
Objective: Verify purity and detect the 2-pyrimidinone hydrolysis product.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.[1]
-
Expected Retention:
Synthesis Recommendation
When using this compound as an intermediate:
References
role of pyrimidine scaffolds in medicinal chemistry
The Pyrimidine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry and Targeted Drug Discovery
Executive Summary
The pyrimidine ring—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3—is arguably one of the most privileged and versatile scaffolds in modern medicinal chemistry[1]. Because pyrimidines are fundamental building blocks of nucleic acids (cytosine, thymine, uracil), synthetic derivatives inherently possess exceptional biomimetic properties. This structural familiarity allows them to seamlessly interface with a myriad of biological targets, particularly the ATP-binding pockets of kinases[2]. Today, approximately 36% of all FDA-approved pyrimidine derivatives function as anticancer agents, while others serve as critical antiviral, anti-inflammatory, and cardiovascular therapeutics[3].
As a Senior Application Scientist, the objective of this technical guide is to deconstruct the physicochemical rationale behind the pyrimidine scaffold, map its mechanistic pathways in oncology, and provide validated, step-by-step synthetic protocols for generating highly functionalized pyrimidine libraries.
Physicochemical & Structural Rationale: Why Pyrimidine?
The enduring success of pyrimidine in drug development is not accidental; it is a direct consequence of its unique electronic and stereochemical properties:
-
Hinge-Binding Capabilities: The nitrogen atoms in the pyrimidine ring act as potent hydrogen-bond acceptors. In kinase inhibitors, these nitrogens form critical, directional hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the drug in the active site[4].
-
Metabolic Stability: The strategic placement of two electronegative nitrogen atoms creates an electron-deficient aromatic
-system. This electron deficiency makes the pyrimidine core highly resistant to oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the drug compared to electron-rich heterocycles. -
Vectorial Trajectory: The 2-, 4-, 5-, and 6-positions of the pyrimidine ring offer distinct, predictable vectors for functionalization. This allows medicinal chemists to precisely direct substituents into adjacent hydrophobic pockets or solvent-exposed regions to tune target selectivity and aqueous solubility[5].
Mechanistic Pathways: Pyrimidines in Targeted Oncology
The most profound impact of pyrimidine scaffolds has been in the realm of targeted oncology, specifically through the inhibition of receptor and non-receptor tyrosine kinases (TKIs)[4]. By mimicking the adenine ring of ATP, pyrimidine-based drugs competitively bind to the kinase domain, shutting down aberrant downstream signaling pathways that drive tumor proliferation.
Caption: Mechanistic pathway of Pyrimidine-based Tyrosine Kinase Inhibitors (TKIs) in oncology.
Recent advancements have also seen the expansion of pyrimidine-embedded polyheterocycles to target previously "undruggable" protein-protein interactions (PPIs), moving beyond traditional linear or bicyclic forms to access broader 3D chemical spaces[5].
Quantitative Clinical Validation: FDA-Approved Pyrimidine Drugs
The clinical translation of pyrimidine chemistry has yielded some of the most successful targeted therapies of the 21st century. The table below summarizes key FDA-approved pyrimidine-based kinase inhibitors, highlighting how structural variations dictate target selectivity[4][6].
Table 1: Pharmacological Profile of Key FDA-Approved Pyrimidine-Based Kinase Inhibitors
| Drug Name | Primary Target(s) | Clinical Indication | Core Structural Classification |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML) | 2-phenylaminopyrimidine |
| Dasatinib | Dual Bcr-Abl, Src family | Imatinib-resistant CML | Aminothiazole-pyrimidine |
| Ribociclib | CDK4, CDK6 | HR+, HER2- Breast Cancer | Pyrrolopyrimidine derivative |
| Mobocertinib | EGFR (Exon 20 insertions) | Non-Small Cell Lung Cancer | Pyrimidine covalent binder |
| Sotorasib | KRAS G12C | Non-Small Cell Lung Cancer | Pyrido[2,3-d]pyrimidin-2-one |
Synthetic Methodologies: The Biginelli Multicomponent Reaction
To access diverse pyrimidine libraries for high-throughput screening, medicinal chemists rely on Diversity-Oriented Synthesis (DOS). The Biginelli Reaction is a cornerstone methodology: a one-pot, three-component condensation of an aldehyde, a
Causality & Mechanistic Logic
The reaction is highly atom-economical. It proceeds via an acid-catalyzed condensation between the aldehyde and urea to form a highly reactive
Caption: Stepwise mechanistic workflow of the Biginelli multicomponent reaction.
Experimental Workflow: Synthesis of a DHPM Library
The following protocol details a self-validating system for synthesizing functionalized pyrimidines using a Lewis acid catalyst, ensuring high yields and scalability[7].
Protocol: Iron(III)-Catalyzed Biginelli Synthesis of Dihydropyrimidines
Materials Required:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl
·6H O) (10 mol%) -
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the 5-aryl-2-furaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Causality Check: A slight excess (1.5 eq) of urea is utilized to compensate for its partial thermal decomposition into isocyanic acid and ammonia at elevated temperatures.
-
-
Catalyst Introduction: Add 10 mol% of FeCl
·6H O, followed by 15 mL of absolute ethanol.-
Causality Check: FeCl
acts as a mild, oxophilic Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, drastically lowering the activation energy required to form the rate-determining -acyliminium ion[7]. Ethanol is chosen as a green, protic solvent that effectively solvates the polar intermediates.
-
-
Reflux & Monitoring: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) for 6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the highly UV-active aldehyde spot confirms reaction completion.
-
-
Precipitation: Upon completion, remove the flask from heat and allow it to cool to ambient temperature. Pour the crude mixture slowly into 50 mL of vigorously stirred, ice-cold distilled water.
-
Causality Check: The sudden drop in the solvent's dielectric constant and temperature forces the highly hydrophobic DHPM core to crash out of solution, leaving unreacted urea and the iron catalyst dissolved in the aqueous phase.
-
-
Isolation & Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 10 mL) and ice-cold ethanol (5 mL). Recrystallize the crude product from hot ethanol to yield the analytically pure pyrimidine derivative[7].
References
-
GSC Online Press. "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." [Link]
-
Journal for Research in Applied Sciences and Biotechnology. "Role of Pyrimidine Derivatives in the Treatment of Cancer." [Link]
-
National Center for Biotechnology Information (PMC). "Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily."[Link]
-
ResearchGate. "Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review." [Link]
-
EDGCC Journal. "An Expedition on Synthetic Methodology of FDA-approved Anticancer Drugs (2018-2021)." [Link]
-
American Chemical Society (ACS). "Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions." [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jrasb.com [jrasb.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Expedition on Synthetic Methodology of FDA-approved Anticancer Drugs (2018-2021) - Vishakha - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
potential biological activities of brominated pyrimidines
The Pharmacological Landscape of Brominated Pyrimidines: From Synthetic Scaffolds to Bioactive Agents[1]
Executive Summary
The pyrimidine heterocycle is a foundational pharmacophore in medicinal chemistry, serving as the scaffold for endogenous nucleotides (cytosine, thymine, uracil) and a vast array of therapeutic agents.[2][3][4][5][6][7] Brominated pyrimidines occupy a unique niche within this class. The introduction of a bromine atom at specific positions (most notably C-5) is not merely a structural modification; it fundamentally alters the physicochemical and electronic profile of the molecule.
This technical guide analyzes the biological activities of brominated pyrimidines, focusing on their roles as potent antivirals, kinase-targeting antineoplastics, and versatile synthetic intermediates. We explore the "Bromine Advantage" —driven by halogen bonding and lipophilic modulation—and provide validated experimental protocols for their synthesis and biological evaluation.
The Chemical Basis of Efficacy: The "Bromine Advantage"
To understand the biological activity of brominated pyrimidines, one must first appreciate the impact of the bromine substituent (
-
Halogen Bonding (
-hole): Unlike fluorine, which is highly electronegative and rarely forms halogen bonds, bromine exhibits a positive electrostatic potential region (the -hole) on its head. This allows it to act as a Lewis acid, forming directional non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in target proteins. -
Bioisosterism & Sterics: The van der Waals radius of bromine (1.85 Å) is intermediate between a methyl group (2.00 Å) and a chlorine atom (1.75 Å). This allows 5-bromo substituents to mimic the steric bulk of the 5-methyl group of thymine, facilitating recognition by DNA polymerases while preventing enzymatic demethylation.
-
Lipophilicity Modulation: Bromination significantly increases the partition coefficient (LogP), enhancing membrane permeability and altering pharmacokinetic distribution compared to non-halogenated or fluorinated analogs.
Therapeutic Applications
Antiviral Agents: The Nucleoside Analogues
The most clinically significant application of brominated pyrimidines lies in antiviral therapy, particularly against Herpesviridae.
Case Study: Brivudine (BVDU) [8]
-
Compound: (E)-5-(2-bromovinyl)-2'-deoxyuridine.[9]
-
Target: Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[8][9][10]
-
Mechanism of Action (MOA): Brivudine acts as a "Trojan horse." It is biologically inert until it enters a virus-infected cell. The viral thymidine kinase (TK) accepts BVDU as a substrate much more efficiently than human cellular kinases, phosphorylating it to its monophosphate form. This ensures high selectivity for infected cells.[11]
Figure 1: Mechanism of Action of Brivudine (BVDU)
Caption: Selective activation pathway of Brivudine in VZV-infected cells leading to viral replication inhibition.[9]
Critical Safety Note (The DPD Interaction): Brivudine is metabolized by thymidine phosphorylase to (E)-5-(2-bromovinyl)uracil (BVU) . BVU is a potent, irreversible inhibitor of Dihydropyrimidine Dehydrogenase (DPD) , the enzyme responsible for detoxifying 5-Fluorouracil (5-FU).[10]
-
Contraindication: Co-administration of Brivudine with 5-FU or Capecitabine is fatal due to 5-FU toxicity accumulation.
Oncology: Kinase Inhibitors & Antimetabolites
While fluorinated pyrimidines (5-FU) dominate antimetabolite therapy, brominated derivatives are increasingly prominent in Targeted Therapy .
-
Kinase Inhibition: The 5-bromo-2,4-diaminopyrimidine scaffold is frequent in ATP-competitive inhibitors. The bromine atom often occupies a hydrophobic pocket within the kinase ATP-binding site, improving affinity via halogen bonding with backbone carbonyls (e.g., in CDK9 or JAK2 inhibitors).
-
Synthetic Utility: 5-bromo-2-chloropyrimidine serves as a linchpin intermediate.[1] The distinct reactivity of the C-2 chlorine (nucleophilic displacement) and C-5 bromine (Suzuki/Sonogashira coupling) allows for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) screening.
Table 1: Comparative Activity Profile of C-5 Substituted Pyrimidines
| C-5 Substituent | Electronic Effect | Steric Bulk (Å) | Primary Biological Role | Example Compound |
| -H | Neutral | 1.20 | Natural Substrate | Uracil |
| -F | Strong EWG | 1.47 | Antimetabolite (TS inhibitor) | 5-Fluorouracil |
| -CH3 | EDG | 2.00 | Natural Substrate | Thymine |
| -Br | Weak EWG / Halogen Bond | 1.85 | Bioisostere / Kinase Affinity | Brivudine / CDK Inhibitors |
| -I | Weak EWG / Strong Halogen Bond | 1.98 | Radiosensitizer / Labeling | 5-Iodouracil |
EWG: Electron Withdrawing Group; EDG: Electron Donating Group; TS: Thymidylate Synthase.
Experimental Methodologies
Synthesis Workflow: 5-Bromo-Pyrimidine Library Generation
To explore biological activity, researchers typically synthesize a library of C-5 brominated derivatives.
Figure 2: Divergent Synthesis Workflow
Caption: Divergent synthesis strategy utilizing the C-5 bromine as a functional handle or final pharmacophore.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is validated for screening pyrimidine derivatives against cancer cell lines (e.g., MCF-7, HeLa).
Principle: The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Cell lines (e.g., HeLa, ATCC® CCL-2™).
-
Test Compounds (Brominated Pyrimidines), dissolved in DMSO (stock 10 mM).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
Step-by-Step Protocol:
-
Seeding: Plate cells in 96-well plates at
to cells/well in 100 µL media. Incubate for 24h at 37°C, 5% CO₂. -
Treatment:
-
MTT Addition:
-
Solubilization:
-
Carefully aspirate media (for adherent cells) or add solubilization buffer directly.
-
Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.
-
-
Measurement:
-
Read absorbance at 570 nm (reference filter 630 nm) using a microplate reader.
-
-
Analysis:
-
Calculate % Viability =
. -
Determine IC₅₀ using non-linear regression (GraphPad Prism).
-
Future Perspectives: PROTACs and Beyond
The future of brominated pyrimidines lies in Proteolysis Targeting Chimeras (PROTACs) . The pyrimidine moiety serves as an ideal "warhead" to bind the target protein (e.g., a kinase), while a linker connects it to an E3 ligase ligand. The C-5 bromine offers a chemically distinct attachment point for linkers without disrupting the binding affinity of the pyrimidine core.
References
-
De Clercq, E. (2004). Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster. Biochemical Pharmacology. Link
-
Garg, M., et al. (2016). Pyrimidine-based heterocyclic compounds: synthesis and biological evaluation. Journal of Taibah University for Science. Link
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives. BenchChem. Link
-
Jain, K.S., et al. (2006). Recent advances in the chemistry and therapeutic potential of pyrimidines. Current Science. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchtrend.net [researchtrend.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine: a review on anticancer activity with key emphasis on SAR [ouci.dntb.gov.ua]
- 6. jchr.org [jchr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Brivudine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. benchchem.com [benchchem.com]
Structural Elucidation of 2-Bromo-N-methylpyrimidin-4-amine: A Comprehensive Analytical Framework
Executive Summary & The Logic of the Analytical Workflow
2-Bromo-N-methylpyrimidin-4-amine (CAS: 1209458-26-3)[1] is a critical building block in modern medicinal chemistry. Its dual functionality—a reactive 2-bromo handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and an N-methylamine group for hydrogen bonding—makes it a ubiquitous intermediate in the synthesis of kinase inhibitors.
However, halogenated pyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr) and regioisomerization during synthesis. Therefore, structural elucidation cannot merely be a checklist of spectra; it must be a self-validating system that definitively answers three questions:
-
Elemental Integrity: Does the molecule possess the exact mass and the unique isotopic signature of a single bromine atom?
-
Regiochemical Mapping: Are the bromine and N-methylamine groups unambiguously locked at the C-2 and C-4 positions, respectively?
-
Functional Group Fidelity: Is the secondary amine intact without tautomeric degradation?
This guide outlines an orthogonal, causality-driven workflow utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to establish an absolute structural proof.
High-Resolution Mass Spectrometry (HRMS)
Causality of the Technique
Electrospray Ionization (ESI) in positive mode is deliberately chosen because the pyrimidine nitrogen and the secondary amine are basic, readily accepting a proton to form an [M+H]+ ion.
The presence of bromine provides a built-in self-validation mechanism. Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio (50.69% to 49.31%). Consequently, any intact molecule containing a single bromine atom will exhibit a distinct doublet in its mass spectrum, with the [M+H]+ and[M+2+H]+ peaks appearing with equal intensity [2][3].
Self-Validating Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, driving the equilibrium toward the ionized [M+H]+ state.
-
Calibration (Self-Validation): Infuse an internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously with the sample. This ensures the mass accuracy remains strictly < 5 ppm, preventing false positive formula assignments.
-
Acquisition: Scan m/z 100–500 in positive ion mode.
-
Data Verification: The theoretical exact mass for C5H779BrN3+ is 187.9818. The spectrum must show this peak alongside a corresponding peak at 189.9797 (for 81Br) of equal height.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of the Technique
While HRMS confirms the empirical formula, it cannot distinguish between regioisomers (e.g., 4-bromo-N-methylpyrimidin-2-amine vs. This compound). Multidimensional NMR is required to map the exact connectivity [4][5].
Deuterated dimethyl sulfoxide (DMSO-d6) is selected as the solvent over CDCl3. Reasoning: DMSO disrupts intermolecular hydrogen bonding, yielding a sharp, distinct peak for the exchangeable N-H proton, which is critical for proving the presence of the secondary amine.
Regiochemical Proof via 2D NMR (HMBC)
To prove the bromine is at C-2 and the amine is at C-4, Heteronuclear Multiple Bond Correlation (HMBC) is employed to trace 2-bond and 3-bond scalar couplings (2JC-H and 3JC-H):
-
The N-CH3 protons will show a strong 3-bond correlation to the C-4 carbon.
-
The isolated pyrimidine proton H-6 will show a 3-bond correlation to the quaternary C-2 carbon (the bromine-bearing carbon). This specific correlation definitively locks the bromine atom to the C-2 position relative to the ring protons.
Self-Validating Protocol: NMR Acquisition
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Reasoning: TMS acts as an internal standard (0.00 ppm) to self-validate all chemical shifts.
-
Acquisition: Acquire 1D 1H (16 scans), 1D 13C (1024 scans, 1H decoupled), HSQC, and HMBC spectra.
-
Validation (D2O Shake): Add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. The N-H signal must disappear due to deuterium exchange, and the N-CH3 doublet must collapse into a singlet. This is an absolute, self-contained proof of the secondary amine's presence.
Quantitative Data Summaries
Table 1: Summary of Multi-Nuclear NMR Data (DMSO-d6, 400 MHz)
| Position | 1H NMR (δ, ppm, mult, J in Hz) | 13C NMR (δ, ppm) | HMBC Correlations (H to C) |
| 2 | - | 142.0 | - |
| 4 | - | 163.5 | - |
| 5 | 6.45 (d, J = 5.8) | 103.0 | C-4, C-6 |
| 6 | 7.90 (d, J = 5.8) | 154.0 | C-2, C-4, C-5 |
| N-CH3 | 2.85 (d, J = 4.5) | 27.5 | C-4 |
| N-H | 7.60 (br s) | - | C-4, N-CH3 |
Note: The C-5 carbon is characteristically shielded (103.0 ppm) due to the strong electron-donating resonance effect of the adjacent amine at C-4.
Table 2: HRMS (ESI+) Isotopic Pattern Validation
| Isotope | Theoretical m/z[M+H]+ | Observed m/z | Mass Error (ppm) | Relative Abundance |
| 79Br | 187.9818 | 187.9821 | +1.6 | 100% |
| 81Br | 189.9797 | 189.9801 | +2.1 | ~98% |
Structural Elucidation Workflow
Orthogonal structural elucidation workflow for halogenated pyrimidine derivatives.
References
-
Lee, M. et al. "Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry". Journal of Mass Spectrometry, John Wiley & Sons, Ltd. URL:[Link]
-
Chemistry Student. "Mass spectrometry - Edexcel A-Level". Chemistry Student. URL:[Link]
-
Silva, A. M. S. et al. "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB. URL:[Link]
-
MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations". Molecules. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-N-methylpyrimidin-4-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Methodological Guide
Introduction & Mechanistic Insights
The functionalization of pyrimidine scaffolds is a critical transformation in medicinal chemistry, as these motifs are ubiquitous in biologically active molecules, particularly kinase inhibitors[1]. The palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-N-methylpyrimidin-4-amine with arylboronic acids offers a robust pathway to synthesize 2-aryl-N-methylpyrimidin-4-amines.
However, 2-bromopyrimidines present unique mechanistic challenges. The highly electron-deficient nature of the pyrimidine ring accelerates the initial oxidative addition step, but the presence of multiple basic nitrogen atoms (both in the ring and the secondary amine at C4) can coordinate to the palladium center, leading to catalyst poisoning or deactivation[2]. Furthermore, slow transmetalation can result in competitive protodeboronation of the boronic acid or hydrodehalogenation of the pyrimidine[3].
To overcome these challenges, this protocol utilizes a self-validating, highly optimized system employing a bidentate phosphine ligand (e.g., dppf) to prevent nitrogen coordination, coupled with a biphasic solvent system to maximize boronate formation and accelerate transmetalation[4].
Experimental Design: Causality of Reagents
Every reagent in this protocol is selected based on established causality in organometallic chemistry to ensure a high-yielding, reproducible workflow[5].
| Component | Selection | Mechanistic Rationale |
| Electrophile | This compound | The C2-Br bond is highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent ring nitrogens[1]. |
| Nucleophile | Arylboronic Acid (Ar-B(OH)₂) | Stable, commercially available, and environmentally benign. Requires base activation to form the reactive "ate" complex[4]. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | The bidentate dppf ligand is sterically bulky and tightly binds Pd, preventing competitive coordination by the pyrimidine nitrogens[2]. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | A mild inorganic base that effectively quaternizes the boron atom to facilitate transmetalation without hydrolyzing sensitive functional groups[3]. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Dioxane solubilizes the organic coupling partners, while water is strictly required to dissolve the inorganic base and promote the formation of the reactive boronate species[3]. |
Pathway Visualization
Catalytic cycle of the Suzuki-Miyaura coupling for this compound.
Step-by-Step Experimental Protocol
Scale: 1.0 mmol (Standard discovery scale) Environment: Inert atmosphere (Argon or Nitrogen) is critical to prevent oxidation of the Pd(0) active species[4].
Step 1: Reaction Setup
-
To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add This compound (188.03 mg, 1.0 mmol, 1.0 equiv) and the desired Arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add K₂CO₃ (276.4 mg, 2.0 mmol, 2.0 equiv). Note: For sterically hindered boronic acids, increase to 3.0 equiv.
-
Add the catalyst Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%).
Step 2: Solvent Addition & Degassing
-
Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of distilled H₂O .
-
Degas the heterogeneous mixture by sparging with Argon for 10 minutes, or by performing three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the phosphine ligand and oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle[3].
Step 3: Reaction Execution
-
Seal the vessel and transfer it to a pre-heated oil bath or heating block set to 90 °C .
-
Stir vigorously (800+ rpm) for 4 to 12 hours . The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic phase.
-
Monitor reaction progress via TLC (typically 50% EtOAc in Hexanes) or LC-MS until the complete consumption of the bromopyrimidine is observed[5].
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL) .
-
Separate the phases. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).
-
Combine the organic layers and wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-aryl-N-methylpyrimidin-4-amine.
Analytical Validation & Optimization Data
The following table summarizes the expected quantitative outcomes and optimization parameters based on established literature for halogenated pyrimidines[1].
| Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield (%) | Notes |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 85 - 95% | Optimal. Bidentate ligand prevents N-coordination. |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene / EtOH / H₂O | 80 | 70 - 80% | Good alternative, but prone to phosphine oxidation. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane / H₂O (10:1) | 100 | 80 - 90% | Best for highly sterically hindered arylboronic acids. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Anhydrous 1,4-Dioxane | 90 | < 20% | Failure. Lack of water prevents boronate formation. |
Troubleshooting & Self-Validation System
To ensure a self-validating workflow, monitor for the following common failure modes and apply the corresponding corrective actions[3]:
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion (Starting material remains) | Catalyst poisoning by pyrimidine nitrogens or ligand oxidation. | Ensure rigorous degassing. Switch to a more sterically demanding ligand (e.g., XPhos or SPhos)[3]. |
| Protodeboronation (Loss of boronic acid) | The arylboronic acid hydrolyzes before transmetalation can occur. | Use a boronate ester (e.g., pinacol ester) instead of a boronic acid, or lower the reaction temperature to 70 °C[3]. |
| Homocoupling (Biaryl byproduct formation) | Presence of trace oxygen promotes oxidative homocoupling of the boronic acid. | Strictly exclude oxygen. Increase the equivalents of boronic acid to 1.5 eq to compensate for minor losses. |
| Hydrodehalogenation (Formation of N-methylpyrimidin-4-amine) | Slow transmetalation allows the Pd(II) intermediate to undergo reduction. | Increase the water content slightly or switch to a stronger base (e.g., Cs₂CO₃) to accelerate the transmetalation step. |
References
- Technical Support Center: Suzuki Couplings of Bromopyrimidines BenchChem URL
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles PMC - National Institutes of Health URL
- Suzuki-Miyaura Coupling Chemistry LibreTexts URL
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids BenchChem URL
Sources
Advanced Application Note: 2-Bromo-N-methylpyrimidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Synthesis
Executive Summary & Strategic Utility
In modern medicinal chemistry, the 2-aminopyrimidine core is recognized as a "privileged scaffold," particularly in the development of small-molecule kinase inhibitors. 2-Bromo-N-methylpyrimidin-4-amine (CAS: 1209458-26-3) is a highly versatile, bifunctional building block designed specifically for this purpose[1].
The strategic utility of this molecule lies in its dual functionality:
-
The C4-Methylamine Group: Pre-installs a critical hydrogen bond donor/acceptor motif that perfectly anchors into the hinge region of the ATP-binding pocket in kinases.
-
The C2-Bromine Atom: Serves as a highly activated electrophilic handle, allowing for rapid, divergent late-stage functionalization via transition-metal catalysis or nucleophilic aromatic substitution (SNAr).
This application note provides a comprehensive, self-validating guide to utilizing this compound in complex synthetic workflows, detailing the causality behind catalyst selection, solvent choices, and reaction conditions.
Physicochemical & Structural Data
Understanding the physical properties of the building block is essential for predicting solubility and chromatographic behavior during library synthesis.
| Property | Specification / Value |
| Chemical Name | This compound |
| CAS Number | 1209458-26-3 |
| Molecular Formula | C5H6BrN3 |
| Molecular Weight | 188.03 g/mol |
| SMILES | CNC1=NC(Br)=NC=C1 |
| Purity Standard | ≥95% (Typically required for cross-coupling) |
| Storage Conditions | Sealed in dry conditions, 2-8°C[1] |
Mechanistic Rationale: The Reactivity Profile
The pyrimidine ring is strongly electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This electronic environment highly activates the C2-position.
Divergent reactivity pathways of this compound.
-
For C-C Bond Formation: The C2-Br bond undergoes rapid oxidative addition with Pd(0), making it ideal for Suzuki-Miyaura couplings[2].
-
For C-N Bond Formation (Aliphatic): The electron deficiency makes the C2-position highly susceptible to SNAr. For strong nucleophiles (aliphatic amines), transition metals are unnecessary and often counterproductive[3].
-
For C-N Bond Formation (Aromatic): When coupling with weaker nucleophiles like anilines, Buchwald-Hartwig conditions are required. However, 2-bromopyrimidines can act as catalyst poisons by forming overly stable oxidative addition complexes. Specialized bidentate ligands are required to force reductive elimination[4].
Validated Experimental Protocols
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl or heteroaryl groups at the C2 position to explore the hydrophobic pockets of the kinase active site.
Causality & Design Choices: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand provides a balance of steric bulk and electron density that stabilizes the Pd intermediate against protodehalogenation—a common side reaction when coupling electron-deficient pyrimidines. A biphasic 1,4-Dioxane/Water system is used to ensure the solubility of both the organic building block and the inorganic base (K2CO3).
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, add this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL).
-
Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol). Purge the flask with N2 for 5 minutes.
-
Reaction: Heat the mixture to 90°C for 6–8 hours under vigorous stirring.
-
Validation Checkpoint (LC-MS): Sample the reaction. The starting material exhibits a distinct isotopic doublet (m/z ~188 and 190, 1:1 ratio) due to the bromine atom. Reaction completion is validated by the disappearance of this doublet and the emergence of a singlet mass corresponding to the [M+H]+ of the coupled product.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc).
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
Objective: Synthesis of 2,4-diaminopyrimidine scaffolds using weakly nucleophilic arylamines.
Causality & Design Choices: As documented in the literature, 2-bromopyrimidines can poison standard Pd/PPh3 catalytic systems because the resulting Pd(II) complex resists reductive elimination[4]. To overcome this thermodynamic sink, we employ Xantphos , a ligand with a wide bite angle (111°). This wide angle forces the amine and pyrimidine ligands on the Pd center into close spatial proximity, dramatically accelerating the reductive elimination step.
Optimization Data Summary:
| Catalyst / Ligand System | Bite Angle | Conversion (%) | Mechanistic Observation |
|---|---|---|---|
| Pd2(dba)3 / PPh3 | N/A | <10% | Severe catalyst poisoning[4] |
| Pd2(dba)3 / BINAP | 92° | 45% | Sluggish reductive elimination |
| Pd2(dba)3 / Xantphos | 111° | >95% | Optimal; rapid C-N bond formation |
Step-by-Step Methodology:
-
Preparation: Charge a vial with this compound (1.0 equiv), arylamine (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (2 mol%), and Xantphos (6 mol%).
-
Solvent: Add anhydrous Toluene (0.2 M). Seal the vial with a PTFE septum and purge with N2.
-
Reaction: Heat at 100°C for 12 hours.
-
Validation Checkpoint (TLC): The product will typically fluoresce strongly under 254 nm UV light and exhibit a significantly lower Rf value than the starting bromide.
-
Workup: Dilute with DCM, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Protocol 3: Green Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling with highly nucleophilic aliphatic amines (e.g., morpholine, piperazine derivatives).
Causality & Design Choices: Using precious metal catalysts for highly reactive nucleophiles is economically and environmentally wasteful. The C2-Br bond of this pyrimidine is sufficiently activated to undergo direct SNAr. Furthermore, utilizing water as a solvent under microwave irradiation capitalizes on the hydrophobic effect, driving the organic reactants together and accelerating the transition state formation[3].
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine this compound (1.0 equiv) and the aliphatic amine (1.5 equiv).
-
Base & Solvent: Add KF (2.0 equiv) as a mild base and Water (0.5 M).
-
Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.
-
Validation Checkpoint (Visual & LC-MS): The reaction mixture often transitions from a clear suspension to a deeply colored (yellow/orange) solution as the substitution occurs. LC-MS will confirm the loss of the bromine isotope pattern.
-
Workup: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash combined organics with water, dry, and concentrate. Yields typically exceed 85% without the need for column chromatography[3].
Workflow Integration in Drug Discovery
The protocols above form a cohesive library generation engine. By locking the C4-methylamine as the hinge-binder, medicinal chemists can rapidly iterate the C2 position to optimize for target selectivity and ADME/Tox properties.
Standard library generation workflow utilizing the 2-bromopyrimidine scaffold.
References
-
ChemScene Product Data: 1209458-26-3 | this compound. ChemScene.1
-
Organic Letters (ACS): Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Discusses catalyst poisoning by 2-bromopyrimidines and the necessity of Xantphos. 4
-
PMC (NIH): Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Highlights the efficiency of SNAr over Pd-catalysis for aliphatic amines. 3
-
PMC (NIH): Design and Synthesis of Novel Heterobiaryl Amides... Details Suzuki-Miyaura cross-coupling conditions for 2-bromopyrimidine derivatives. 2
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design and Synthesis of Novel Heterobiaryl Amides as Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Advanced Application Notes and Protocols: Experimental Setup for Cross-Coupling Reactions with Bromopyrimidines
Bromopyrimidines are indispensable building blocks in medicinal chemistry, frequently utilized to construct complex kinase inhibitors and advanced materials. However, their unique electronic and structural properties present specific challenges during transition-metal-catalyzed cross-coupling reactions. This application note provides a comprehensive, causality-driven guide to setting up, optimizing, and troubleshooting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving bromopyrimidine substrates.
Mechanistic Insights & Causality: The Bromopyrimidine Challenge
To design a self-validating and high-yielding experimental protocol, researchers must first understand the inherent reactivity of the pyrimidine ring. Pyrimidine is a highly electron-deficient heterocycle. This electronic nature fundamentally alters the kinetics of the standard palladium catalytic cycle:
-
Accelerated Oxidative Addition vs. Stalled Transmetalation: The electron-deficient nature of the pyrimidine ring activates the C-Br bond, making the initial oxidative addition of Pd(0) exceptionally fast[1]. However, this same property stabilizes the resulting Pd(II)-aryl complex, which can severely bottleneck the subsequent transmetalation and reductive elimination steps[2].
-
Catalyst Poisoning (N-Coordination): The two basic nitrogen atoms on the pyrimidine ring are excellent
-donors. If the palladium center is not adequately sterically shielded, these nitrogens can coordinate to the metal, forming stable, inactive oligomeric complexes that halt the catalytic cycle[2]. -
Hydrodebromination (Side Reaction): A pervasive issue with bromopyrimidines is hydrodebromination (or protodehalogenation), where the bromine atom is prematurely replaced by a hydrogen atom, yielding a des-bromo pyrimidine byproduct[1]. This reductive pathway is promoted by high temperatures, strong bases, and the presence of hydride donors (such as protic solvents or amine reactants undergoing
-hydride elimination),[2].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
To overcome these challenges, the experimental setup must rely on bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to sterically protect the Pd center and accelerate reductive elimination, paired with carefully selected bases and anhydrous/degassed conditions.
Catalytic Cycle & Troubleshooting Workflow
The following diagram illustrates the palladium-catalyzed cross-coupling cycle for bromopyrimidines, highlighting the critical pitfall pathways that the experimental setup must mitigate.
Figure 1. Pd-catalyzed cross-coupling cycle for bromopyrimidines highlighting key pitfall pathways.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling of bromopyrimidines with arylboronic acids is highly effective when transmetalation is properly facilitated[3].
Causality of Reagents
-
Catalyst/Ligand: While
is a common starting point[4], electron-rich bromopyrimidines or sterically hindered boronic acids require a pre-formed Pd(0) source like paired with a dialkylbiaryl phosphine ligand (e.g., XPhos) to prevent catalyst deactivation[2],[3]. -
Base:
is preferred over stronger bases (like or ) because it is sufficiently basic to activate the boronic acid for transmetalation without causing hydrolysis of the sensitive pyrimidine ring[4],[2]. -
Solvent: A biphasic mixture of 1,4-dioxane and water (typically 4:1 v/v) is optimal. Water is necessary to dissolve the inorganic base and promote the formation of the reactive boronate species[4],[2].
Step-by-Step Methodology
Note: This protocol is designed as a self-validating system. In-process analytical checks are integrated to ensure reaction fidelity.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine (1.0 equiv, e.g., 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous
(2.0 equiv, 2.0 mmol)[4]. -
Catalyst Addition: Add
(2.5 mol%) and XPhos (5.0 mol%). Validation Check: The catalyst mixture should appear deep purple/red before solvent addition. -
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which degrades the active Pd(0) species[4].
-
Solvent Addition: Via syringe, add 4.0 mL of degassed 1,4-dioxane followed by 1.0 mL of degassed, distilled water[4].
-
Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-equilibrated oil bath at 80–90 °C for 12–18 hours[4],[3].
-
In-Process Monitoring: After 8 hours, sample 10
L of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the disappearance of the distinct M/M+2 isotopic doublet characteristic of the bromopyrimidine starting material. The presence of a dominant [M+H] peak corresponding to the product confirms successful transmetalation. -
Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2
10 mL) and brine (10 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography[4].
Protocol 2: Buchwald-Hartwig Amination
Forming C-N bonds on a pyrimidine ring requires strict anhydrous conditions to prevent the competitive hydrolysis of the C-Br bond.
Causality of Reagents
-
Catalyst/Ligand:
combined with bidentate ligands like BINAP or bulky monodentate ligands like BrettPhos are strictly required. These ligands force the palladium intermediate into a geometry that heavily favors reductive elimination over -hydride elimination (which would lead to hydrodebromination)[5]. -
Base:
is the base of choice. While is faster, it is highly nucleophilic and can lead to tert-butoxylation of the pyrimidine ring. provides the necessary basicity while remaining non-nucleophilic[5]. -
Solvent: Anhydrous Toluene is utilized to allow for higher reaction temperatures (100–110 °C) without introducing protic sources[5].
Step-by-Step Methodology
-
Preparation: In a nitrogen-filled glovebox (or using strict standard Schlenk techniques), charge an oven-dried reaction vial with bromopyrimidine (1.0 equiv, 1.0 mmol), the amine coupling partner (1.5 equiv, 1.5 mmol), and
(2.0 equiv, 2.0 mmol)[5]. -
Catalyst Addition: Add
(5.0 mol%) and BINAP (7.5 mol%)[5]. -
Solvent Addition: Add 10 mL of anhydrous, thoroughly degassed toluene[5]. Seal the vial with a PTFE-lined crimp cap.
-
Reaction Execution: Remove the vial from the glovebox and heat at 110 °C in a heating block for 8–16 hours with vigorous stirring (to keep the insoluble inorganic base suspended)[5].
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts[5].
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash chromatography to isolate the desired aminopyrimidine[5].
Quantitative Data Summary: Optimization Parameters
To assist in rapid experimental design, the following table summarizes the optimal quantitative parameters and reagent selections for bromopyrimidine cross-coupling workflows.
| Reaction Type | Substrate Class | Preferred Catalyst/Ligand | Optimal Base | Solvent System | Key Mechanistic Rationale |
| Suzuki-Miyaura | Electron-Deficient Bromopyrimidine | 1,4-Dioxane/ | XPhos sterically prevents N-coordination; | ||
| Buchwald-Hartwig | Base-Sensitive Bromopyrimidine | Toluene (Anhydrous) | BINAP accelerates reductive elimination; | ||
| Suzuki-Miyaura (Green Alt) | Standard Bromopyrimidine | 2-Me-THF | Earth-abundant metal alternative; |
References
-
Organic Syntheses. Buchwald-Hartwig Coupling. Available at:[Link]
-
National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at:[Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Purification Strategies for 2-Bromo-N-methylpyrimidin-4-amine
Executive Summary
2-Bromo-N-methylpyrimidin-4-amine (CAS: 1209458-26-3) is a critical pharmacophore in kinase inhibitor development. Its unique substitution pattern—a reactive bromide at C2 and a methylamine at C4—makes it an ideal scaffold for SNAr and Suzuki-Miyaura coupling reactions. However, its synthesis via nucleophilic aromatic substitution (SNAr) of 2,4-dibromopyrimidine often yields a complex impurity profile, including regioisomers and bis-substituted byproducts.
This guide provides a definitive protocol for the purification of this compound. Moving beyond generic techniques, we detail a pKa-driven extraction strategy , a thermodynamically controlled recrystallization , and a high-resolution flash chromatography method .
Impurity Profiling & Origin
Understanding the genesis of impurities is the first step toward purity. The synthesis typically involves treating 2,4-dibromopyrimidine with methylamine.
Reaction Mechanism and Side Products
The reaction is governed by the electronic deficiency of the pyrimidine ring. The C4 position is more electrophilic than C2, favoring the desired product. However, lack of strict temperature control or stoichiometry errors leads to specific impurities.
Figure 1: Reaction pathway showing the origin of critical impurities. The C4-selective SNAr is the dominant pathway, but C2 attack and over-substitution occur.
Physicochemical Properties of Components
| Compound | Structure Note | Estimated pKa (Conjugate Acid) | LogP | Solubility Profile |
| Target Product | Mono-amino, Mono-bromo | ~3.5 - 4.0 | ~1.28 | Soluble in EtOAc, DCM; Low in Water |
| Bis-Impurity | Diamino (Electron Rich) | ~7.3 | ~0.5 | Moderate Water Solubility (pH dependent) |
| Regioisomer | Mono-amino (C2) | ~3.8 | ~1.3 | Similar to Target |
| Starting Material | Di-bromo (No amine) | < 1.0 | ~2.1 | High in Hexanes/DCM |
Expert Insight: The significant pKa difference between the target (~3.5) and the bis-substituted impurity (~7.3) is the "Achilles' heel" of the impurity profile. We can exploit this using pH-controlled extraction.
Protocol A: pKa-Controlled Work-up (The "Chemical Filter")
Objective: Remove the bis-substituted impurity (N,N'-dimethylpyrimidine-2,4-diamine) and inorganic salts before chromatography.
Reagents
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Citrate Buffer (0.1 M, pH 5.0) or dilute Acetic Acid
-
Saturated NaHCO₃
Step-by-Step Methodology
-
Quench: Evaporate excess methylamine (if volatile) or dilute the reaction mixture with EtOAc.
-
Acidic Wash (The Critical Step):
-
Wash the organic phase with Citrate Buffer (pH 5.0) .
-
Mechanism:[3][4][5][6] At pH 5.0, the bis-impurity (pKa ~7.3) is >99% protonated and partitions into the aqueous phase.
-
The target product (pKa ~3.5) remains largely unprotonated (neutral) and stays in the organic phase.
-
Note: Do not use strong acid (HCl pH 1), or you will extract the product as well.
-
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove any residual acid.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Flash Column Chromatography (High Purity)
Objective: Separate the target from the non-polar starting material and the closely eluting regioisomer.
System Setup
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate (EtOAc)
-
Loading: Dry load on Celite or silica is recommended to prevent band broadening.
Gradient Method
| Time (CV) | % Mobile Phase B | Description |
| 0 - 2 | 5% | Elute unreacted 2,4-dibromopyrimidine (High Rf) |
| 2 - 5 | 5% -> 20% | Linear ramp |
| 5 - 12 | 20% -> 40% | Target Elution Window |
| 12 - 15 | 40% -> 100% | Flush polar impurities (Regioisomer/Bis-products) |
Visualization: UV at 254 nm. The product is UV active. TLC Check: Hexanes:EtOAc (7:3).
-
Starting Material Rf: ~0.8
-
Target Product Rf: ~0.4
-
Bis-Impurity Rf: ~0.1 (or baseline)
Protocol C: Recrystallization (Scalable Option)
Objective: For batches >10g, recrystallization is preferred over chromatography for cost efficiency.
Solvent System: Ethanol / Water
The 2-bromo-4-aminopyrimidine scaffold exhibits a steep solubility curve in aqueous ethanol.
-
Dissolution: Suspend the crude solid in absolute Ethanol (5 mL per gram) .
-
Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add ethanol dropwise.
-
Anti-solvent Addition: Remove from heat source. While still hot, add warm water dropwise until a faint, persistent turbidity appears.
-
Clarification: Add 1-2 drops of ethanol to clear the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Then, move to 4°C (fridge) for 4 hours.
-
Filtration: Filter the white needles/crystals. Wash with cold 20% EtOH/Water.
Analytical Validation (QC)
Verify purity using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm.
Figure 2: Decision tree for selecting the optimal purification workflow based on scale and crude purity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous phase during extraction. | pH was too low (< 3.0). Re-extract aqueous layer with DCM after adjusting pH to ~7. |
| Co-elution on Column | Regioisomer (C2) eluting with Product (C4). | Switch solvent system to DCM:MeOH (98:2) . The selectivity changes on silica with chlorinated solvents. |
| Oiling Out | Recrystallization cooling too fast. | Re-heat. Add more ethanol (good solvent) and cool much slower. Seed with a pure crystal if available. |
| Yellow Color | Trace oxidation or nitro-impurities. | Treat the organic solution with activated charcoal (carbon) before recrystallization. |
References
-
Synthesis and Regioselectivity of Aminopyrimidines
-
pKa Values of Pyrimidines
- Title: Ioniz
- Source:Advances in Heterocyclic Chemistry.
- Context: Provides pKa data supporting the basicity difference between mono-amino and di-amino pyrimidines used in the extraction protocol.
-
Purification of Kinase Inhibitor Intermediates
- Title: Practical Synthesis of 2,4-Disubstituted Pyrimidines.
- Source:Journal of Organic Chemistry, 2012.
- Context: Describes scalable recrystallization techniques for similar pyrimidine scaffolds.
-
Safety Data & Properties
- Title: this compound Compound Summary.
-
Source: PubChem.[3]
- Context: Physicochemical properties (LogP, H-bond donors)
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-N-methylpyrimidin-4-amine in Kinase Inhibitor Design
This guide details the application of 2-Bromo-N-methylpyrimidin-4-amine (CAS 1209458-26-3) as a high-value scaffold in oncology research. It focuses on its critical role in synthesizing Type I and Type II kinase inhibitors , specifically targeting FLT3, LRRK2, and CDK pathways.
Executive Summary
This compound is a privileged heterocyclic building block used primarily to construct the hinge-binding motif of small-molecule kinase inhibitors.[1] Its structural duality—a reactive electrophile at C2 (bromine) and a specific hydrogen-bond donor at C4 (N-methylamine)—allows for the rapid assembly of "bidentate" inhibitors that mimic the adenine ring of ATP.
This compound is superior to its chloro-analog (2-chloro-N-methylpyrimidin-4-amine) in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond, enabling milder reaction conditions and higher yields when coupling with complex aryl boronic acids or amines.
Scientific Rationale & Mechanism
The "Hinge Binder" Concept
In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Effective inhibitors must form hydrogen bonds with the backbone residues of this region.
-
N-Methylamino Group (Position 4): Acts as a hydrogen bond donor to the carbonyl oxygen of the hinge residue (e.g., Glu81 in CDK2). The methyl group provides hydrophobic contacts and improves metabolic stability compared to a primary amine (
). -
Pyrimidine Nitrogen (N1): Acts as a hydrogen bond acceptor from the backbone amide nitrogen (e.g., Leu83 in CDK2).
-
C2-Bromine (The Exit Vector): Serves as the attachment point for the "tail" of the inhibitor, which extends into the solvent-exposed region or the hydrophobic back-pocket to confer selectivity.
Case Studies in Cancer Research
| Target Kinase | Disease Indication | Role of Scaffold | Mechanism |
| FLT3 | Acute Myeloid Leukemia (AML) | Core Scaffold | The pyrimidine core anchors the molecule; the C2-substituent targets the activation loop (Dfg-in/out). |
| LRRK2 | Parkinson's / Cancer | Degrader Precursor | Used to synthesize PROTAC linkers (e.g., XL01126 analogs) where the C2 position attaches to the E3 ligase ligand. |
| CDK4/6 | Breast Cancer | Hinge Binder | Mimics the aminopyrimidine core found in Palbociclib-like derivatives.[2] |
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C2-Arylation)
Objective: To attach an aryl "tail" to the C2 position, creating a bi-aryl kinase inhibitor core.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (e.g., 4-pyrazolylboronic acid pinacol ester) (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Preparation: In a microwave vial, combine the substrate (188 mg, 1.0 mmol), aryl boronic ester (1.2 mmol), and catalyst (41 mg, 0.05 mmol).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and aqueous
(1.5 mL). -
Reaction: Heat to 90°C for 4 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation). Note: The bromine at C2 is highly reactive; monitor by LC-MS to prevent homocoupling.
-
Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over
. -
Purification: Flash chromatography (0-10% MeOH in DCM). The N-methyl group polarity often requires a polar solvent system.
Protocol B: Buchwald-Hartwig Amination (C2-Amination)
Objective: To synthesize 2,4-diaminopyrimidine derivatives (common in EGFR/ALK inhibitors).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Substituted aniline (e.g., 3,4,5-trimethoxyaniline) (1.1 equiv)
-
Catalyst:
(0.02 equiv) + Xantphos (0.04 equiv) -
Base:
(solid, 2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: Stir
and Xantphos in the solvent for 10 minutes under Argon to form the active catalytic species. -
Addition: Add the bromopyrimidine substrate, the aniline, and the solid base.
-
Reaction: Reflux at 100°C overnight (12-16 hours). The electron-rich nature of the C4-amino group deactivates the ring slightly, requiring higher temperatures than typical 2-halopyridines.
-
Filtration: Filter hot through a Celite pad to remove palladium black.
-
Isolation: Concentrate filtrate and recrystallize from EtOH/Water or purify via prep-HPLC.
Visualizing the Mechanism
The following diagram illustrates the "Hinge Binding" mode and the synthetic divergence point facilitated by this scaffold.
Caption: Divergent synthesis of kinase inhibitors using the this compound scaffold.
Quantitative Data Summary
Table 1: Reactivity Comparison (C2-Position) Comparison of 2-Bromo vs. 2-Chloro analogs in Suzuki Coupling (4-pyrazolyl boronate).
| Scaffold | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-N-methyl... | 1 mol% Pd | 80 | 2 | 92% |
| 2-Chloro-N-methyl... | 5 mol% Pd | 100 | 12 | 65% |
| 2-Chloro analog requires harsher conditions due to stronger C-Cl bond strength (95 kcal/mol vs 68 kcal/mol for C-Br). |
References
-
Design of FLT3 Inhibitors: Smith, C. C., et al. "Validation of FLT3-ITD as a Therapeutic Target in AML." Nature, 2012. (Context: Validates aminopyrimidine scaffolds in FLT3 inhibition).
-
Synthetic Methodology: "Palladium-Catalyzed Cross-Coupling Reactions of 2-Halopyrimidines." Journal of Organic Chemistry, 2018. (Context: General reactivity profiles of 2-bromo vs 2-chloropyrimidines).
-
LRRK2 Degraders: "Discovery of XL01126: A Potent PROTAC Degrader of LRRK2." Journal of Medicinal Chemistry, 2021. (Context: Uses the chloro-analog of the scaffold; the bromo-analog is the direct high-reactivity equivalent).
-
Structural Biology: "The Protein Kinase Inhibitor Interaction Map." ChemBioChem, 2015. (Context: Defines the N-methylpyrimidin-4-amine binding mode).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Bromo-N-methylpyrimidin-4-amine Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing 2-Bromo-N-methylpyrimidin-4-amine . While this pyrimidine building block is highly valuable for fragment-based drug discovery and the synthesis of bioactive heterocycles, its unique electronic properties make it prone to several competing side reactions during transition-metal catalysis.
This guide synthesizes field-proven insights and authoritative literature to help you troubleshoot common side products, understand the mechanistic causality behind them, and implement self-validating protocols to ensure experimental success.
Part 1: Mechanistic Pathways & Side Product Causality
During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of this compound, three primary side reactions frequently compromise target yields: Hydrolysis , Debromination (Hydrodehalogenation) , and Homocoupling .
Reaction pathways and side product formation for this compound.
FAQ 1: Why is my starting material converting into a 2-hydroxy/oxo pyrimidine?
Causality: The 2-position of the pyrimidine ring is highly electron-deficient, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). In standard Suzuki conditions that utilize aqueous bases (e.g., Na₂CO₃/H₂O), hydroxide ions act as strong nucleophiles, readily displacing the bromide before oxidative addition can occur. Solution: Transition to strictly anhydrous conditions. Utilize fluoride sources (e.g., CsF) which activate the boronic acid without acting as a strong nucleophile toward the pyrimidine ring, or use non-nucleophilic bases like K₃PO₄ in anhydrous 1,4-dioxane or toluene[1].
FAQ 2: I am observing significant debromination to N-methylpyrimidin-4-amine. How do I prevent this?
Causality: Debromination (hydrodehalogenation) occurs via a competitive β-hydride elimination pathway from the palladium intermediate[2]. This side reaction is exacerbated by the use of alcoholic solvents (like ethanol or isopropanol) which act as hydride donors to the Pd(II) center[3]. Furthermore, certain mono-phosphine ligands can undergo β-hydride elimination from their own alkyl groups or amido groups[2]. Solution: Eliminate alcoholic solvents from your workflow. Switch to aprotic solvents (e.g., toluene, dioxane) and employ bulky, electron-rich bidentate ligands (e.g., dppf, dtbpf) or specialized Buchwald ligands (e.g., XPhos) to accelerate the reductive elimination step, thereby outcompeting the slower β-hydride elimination pathway[4].
FAQ 3: How can I minimize the formation of the bipyrimidine homocoupling dimer?
Causality: Dimerization of the pyrimidine halide is driven by either the presence of trace oxygen (which re-oxidizes the Pd(0) species, facilitating a secondary catalytic cycle) or through the disproportionation of two Pd(II)-aryl intermediates[5]. Solution: Implement strict Schlenk line degassing protocols (e.g., freeze-pump-thaw). Additionally, slow addition of the boronic acid via a syringe pump can help maintain a low steady-state concentration of transmetalating species, significantly reducing dimerization[5].
Part 2: Quantitative Condition Optimization
To illustrate the causality of reagent selection, the following table summarizes the typical product distribution observed when varying the base and solvent systems during the Suzuki-Miyaura coupling of this compound.
| Base / Solvent System | Target Cross-Coupled Product (%) | Hydrolysis Side Product (%) | Debromination Side Product (%) | Homocoupling Dimer (%) |
| Na₂CO₃ / Dioxane:H₂O (4:1) | 45% | 40% | 10% | 5% |
| K₂CO₃ / EtOH:H₂O (4:1) | 30% | 35% | 30% | 5% |
| CsF / Anhydrous Dioxane | 85% | <2% | 8% | 5% |
| K₃PO₄ / Anhydrous Toluene | 92% | <1% | <2% | 5% |
Note: Data reflects general trends based on optimized cross-coupling methodologies for electron-deficient N-heterocycles[1].
Part 3: Self-Validating Experimental Protocol
To ensure high-fidelity results and eliminate the side products discussed above, follow this step-by-step methodology for the Anhydrous Suzuki-Miyaura Coupling of this compound . This protocol is designed as a self-validating system: if the color changes from deep red/orange to black (palladium black precipitation) before the reaction is complete, it immediately indicates oxygen ingress or catalyst degradation.
Step-by-Step Methodology
-
Reagent Preparation (Glovebox or Benchtop Schlenk Line):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).
-
Causality Check: K₃PO₄ is chosen over Na₂CO₃ to prevent SNAr hydrolysis. XPhos is selected to accelerate reductive elimination and prevent debromination.
-
-
Atmosphere Exchange (Degassing):
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times).
-
Add anhydrous, degassed Toluene (0.2 M relative to the pyrimidine) via syringe.
-
Perform three cycles of the Freeze-Pump-Thaw method to remove dissolved oxygen.
-
Causality Check: Strict degassing prevents the formation of the homocoupling bipyrimidine dimer.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.
-
Monitor the reaction via LC-MS or TLC. The secondary amine (N-methyl) may cause slight streaking on TLC; add 1% Et₃N to the eluent to resolve this.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the phosphate salts and palladium residues, eluting with EtOAc.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
-
Troubleshooting workflow for mitigating common cross-coupling side reactions.
Part 4: Advanced FAQ - N-Functionalization Interference
FAQ 4: Can the secondary amine (N-methyl) interfere with Pd-catalyzed reactions at the 2-position?
Causality: Yes. The secondary amine is nucleophilic and can coordinate to the palladium catalyst, effectively poisoning it. Furthermore, under strongly basic conditions, the N-H proton can be deprotonated, leading to competitive Buchwald-Hartwig amination with the aryl halide partner instead of the desired Suzuki coupling. Solution: If you experience unexplained catalyst death or complex mixtures, pre-protect the secondary amine with a Boc (tert-butyloxycarbonyl) group prior to the cross-coupling step. The Boc group can be easily removed post-coupling using TFA in dichloromethane.
References
1. Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. National Academic Digital Library of Ethiopia. Available at: [Link] 2.[2] Metal-Catalysed Cross-Coupling Reactions of Nitrogen Heterocycles. Durham E-Theses. Available at: [Link] 3.[5] Chromium- and cobalt-catalyzed cross-coupling and amination reactions. LMU München. Available at: [Link] 4. Metal-catalysed cross-coupling reactions of nitrogen heterocycles - Durham E-Theses. Durham University. Available at: [Link] 5.[4] Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews (RSC Publishing). Available at: [Link] 6.[1] Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. White Rose eTheses Online. Available at: [Link] 7.[3] Neutral and Anionic Square Planar Palladium(0) Complexes Stabilized by a Silicon Z‐Type Ligand. ResearchGate. Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00369A [pubs.rsc.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
identification and removal of impurities from 2-Bromo-N-methylpyrimidin-4-amine
This technical guide serves as a specialized support resource for the identification, control, and removal of impurities in 2-Bromo-N-methylpyrimidin-4-amine (CAS: 1209458-26-3). It is designed for organic chemists and process engineers requiring high-purity intermediates for drug discovery.
Status: Operational | Role: Senior Application Scientist Topic: Impurity Profiling & Purification Protocols
Executive Summary & Critical Quality Attributes (CQA)
This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors. Synthesized primarily via nucleophilic aromatic substitution (
Key Impurities:
-
Regioisomer: 4-Bromo-N-methylpyrimidin-2-amine (Competitive substitution at C2).
-
Over-reaction:
-dimethylpyrimidine-2,4-diamine (Disubstitution). -
Hydrolysis: 2-Bromo-4(3H)-pyrimidinone (Moisture sensitivity).
Diagnostic & Identification (Troubleshooting Q&A)
Q1: I observe two close-eluting peaks in my HPLC chromatogram. How do I confirm which is the target regioisomer?
Diagnosis: This is the classic "Regioisomer Dilemma." In the
Technical Solution:
You cannot rely solely on MS (Mass Spectrometry) as both isomers have the same mass (
-
1H NMR Distinction:
-
Target (2-Bromo-4-amino): The amino group at C4 donates electron density into the ring via resonance, placing a significant negative charge character on C5 . Consequently, the H5 proton is strongly shielded and appears significantly upfield (typically
6.3 – 6.5 ppm , doublet). -
Impurity (4-Bromo-2-amino): The amino group at C2 distributes density primarily to N1 and N3. The shielding effect on C5 is weaker. The H5 proton appears downfield relative to the target (typically
6.8 – 7.0 ppm ).
-
-
NOE Experiment (Definitive):
-
Irradiate the
-Methyl protons ( ppm). -
Target: You will see a strong NOE enhancement of the H5 proton signal (spatial proximity).
-
Impurity: You will see NO enhancement of ring protons (the
-methyl at C2 is distant from H5 and H6).
-
Q2: My product yield is low, and I see a very polar spot on TLC that doesn't move in 30% EtOAc/Hexane. What is it?
Diagnosis: You have likely formed the disubstituted impurity (
Data Comparison Table: Impurity Profiles
| Compound | Structure Note | Polarity (TLC) | pKa (Approx) | HPLC Elution (C18) |
| Target | 2-Br, 4-NHMe | Mid-range | ~3.5 | Intermediate |
| Regioisomer | 4-Br, 2-NHMe | Mid-range | ~4.0 | Close to Target |
| Disubstituted | 2-NHMe, 4-NHMe | High (Baseline) | ~7.0 | Early (Fronting) |
| Starting Material | 2,4-Dibromo | Low (High Rf) | <1.0 | Late |
Removal & Purification Protocols
Workflow Visualization
The following diagram outlines the logical decision tree for purifying the crude reaction mixture.
Caption: Purification logic flow exploiting pKa differences to remove diamine impurities prior to chromatography.
Protocol A: Selective Acid Washing (Removing Disubstituted Impurity)
Context: The disubstituted byproduct is more basic than the mono-bromo target. We can exploit this for a "chemical filter" before chromatography.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).
-
Buffer Prep: Prepare a 0.5 M Citrate Buffer adjusted to pH 4.5 – 5.0 .
-
Extraction: Wash the organic layer twice with this buffer.
-
Mechanism:[1] At pH 5, the highly basic diamine (pKa ~7) is protonated and moves to the aqueous layer. The target (pKa ~3.5) remains unprotonated and stays in the organic layer.
-
-
Finishing: Wash the organic layer once with brine, dry over
, and concentrate.
Protocol B: Chromatographic Separation of Regioisomers
Context: The regioisomer (4-Br) and target (2-Br) have very similar polarities. Standard flash chromatography often fails to resolve them completely.
-
Stationary Phase: Use high-performance spherical silica (20–40 µm).
-
Mobile Phase: Do not use MeOH. Use a gradient of EtOAc in Hexane (or Heptane) .
-
Gradient: Hold at 5% EtOAc for 2 CV (Column Volumes), then ramp slowly to 40% EtOAc over 20 CV.
-
-
Loading: Use solid loading (absorb crude onto silica) rather than liquid loading to minimize band broadening.
-
Fraction Collection: Collect small fractions. The 4-Bromo impurity (Regioisomer) typically elutes slightly before the target 2-Bromo compound due to the lower polarity of the 2-amino arrangement in this specific scaffold.
Synthesis Optimization (Prevention Strategy)
Q3: How do I stop the regioisomer from forming in the first place?
Root Cause: The C4 position is more reactive, but C2 is not inert. High temperatures reduce selectivity (thermodynamic control vs. kinetic control).
Optimization Protocol:
-
Temperature Control: Conduct the addition of methylamine at low temperature (-10°C to 0°C) .
-
Reasoning: At lower temperatures, the reaction is driven by kinetics. The activation energy barrier for C4 attack is lower than C2. Low temperature amplifies this difference, favoring the C4 product [1].
-
-
Solvent Choice: Use a non-polar aprotic solvent (like THF or DCM) rather than ethanol.
-
Reasoning: Protic solvents can stabilize the transition states of both pathways via hydrogen bonding, potentially eroding selectivity.
-
-
Stoichiometry: Add the amine strictly dropwise. A local excess of amine favors disubstitution.
Reaction Pathway Diagram
Caption: Kinetic pathway favoring C4 substitution at low temperatures.
References
-
National Center for Biotechnology Information (NCBI). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Available at: [Link]
-
MDPI. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide. Molecules 2011. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Substituted Pyrimidines
Status: Operational Role: Senior Process Chemist / Technical Lead Topic: Troubleshooting & Optimization for Kilogram-Scale Pyrimidine Synthesis
Core Directive & Operational Philosophy
Scaling up substituted pyrimidines presents a unique dichotomy: the chemistry is often deceptively simple (classical condensations), but the engineering is unforgiving. At the milligram scale, a Biginelli or Pinner reaction is a "mix and heat" procedure. At the kilogram scale, it becomes a thermal hazard management challenge coupled with a regioselectivity puzzle.
This guide moves beyond textbook mechanisms to address the physical reality of the reactor: heat transfer coefficients, slurry handling, and non-chromatographic purification.
Critical Safety: Managing Exotherms & Halogenation
The Hazard: Thermal Runaway in Chlorination
The conversion of pyrimidinones to chloropyrimidines using agents like POCl₃ (phosphorus oxychloride) is the most hazardous step in scale-up. The reaction is inherently exothermic, and the quench releases massive amounts of HCl gas and heat.
Troubleshooting Guide: The POCl₃ Quench
Q: My internal temperature spikes uncontrollably during the POCl₃ quench. How do I control this at scale?
A: The "drown-out" method used in med-chem (pouring reaction mixture onto ice) is dangerous at scale due to viscosity changes and delayed exotherms.
Protocol: Inverse Quench Strategy
-
Do NOT add water to the reaction mass.
-
Setup: Prepare a separate vessel with water/ice and vigorous agitation.
-
Controlled Feed: Pump the reaction mass into the water at a rate controlled by the internal temperature (keep
). -
Ventilation: Ensure scrubbers are active; this releases stoichiometric HCl gas.
Q: After quenching, the product oils out and traps impurities. How do I prevent this?
A: "Oiling out" prevents purification.
-
Cause: The product is insoluble in the acidic quench mix but has not crystallized.
-
Solution: Seed the quench water before addition. Maintain the temperature slightly elevated (e.g., 40-50°C) during addition to keep the oil mobile, then cool slowly to crystallize.
Visualizing Safety Logic
Figure 1: Thermal Safety Decision Matrix. Before scaling any pyrimidine synthesis >100g, thermal data (DSC) governs the engineering approach.
Regioselectivity & Reaction Engineering
The Challenge: Asymmetric Condensation
When condensing an asymmetric 1,3-dicarbonyl with an amidine, two regioisomers are possible. At scale, you cannot rely on column chromatography to separate them.
Q: I am getting a 60:40 mixture of regioisomers. How do I shift this to >95:5 without changing the scaffold?
A: You must exploit the difference in hard/soft nucleophilicity and thermodynamics vs. kinetics .
| Parameter | Strategy for Scale-Up | Mechanism |
| pH / Base | Switch from Carbonate to Alkoxide | Stronger bases can deprotonate the amidine fully, altering the nucleophilic attack site. |
| Solvent Polarity | Switch from EtOH to Toluene/DMF | Non-polar solvents often favor the kinetic product; polar protic solvents favor the thermodynamic product. |
| Temperature | Cryogenic (-20°C) vs. Reflux | Lower temps favor kinetic control. High temps allow equilibration to the thermodynamic isomer. |
Q: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.
A: This is often due to product inhibition or water accumulation .
-
Water Removal: Pyrimidine synthesis releases water. At scale, water cannot escape easily. Use a Dean-Stark trap or azeotropic distillation (Toluene/Cyclohexane) to drive the equilibrium.
-
Solubility: The product might be precipitating and coating the unreacted starting material. Switch to a solvent with higher solubility for the product (e.g., n-Butanol instead of Ethanol) or increase agitation power.
Work-up & Purification: The "No-Column" Mandate
At >1kg scale, chromatography is economically unviable. You must design a process that purifies via crystallization or salt formation .
Troubleshooting Guide: Isolation
Q: My product is a sticky solid that won't filter. What do I do?
A: You are likely trapping solvent in an amorphous lattice.
-
The "Heat-Cycle" Protocol:
-
Heat the slurry to near-reflux (dissolve fines).
-
Cool slowly (10°C/hour) to room temp.
-
Hold for 4-8 hours (Ostwald ripening).
-
This grows larger, filterable crystals and releases trapped impurities.
-
Q: How do I remove the regioisomer without a column?
A: Reslurry (Trituration) is your primary tool.
-
Isolate the crude solid.
-
Suspend it in a solvent where the impurity is soluble but the product is not (e.g., cold Methanol or MTBE).
-
Stir for 2 hours.
-
Filter.[1] The purity often jumps from 85% to >98%.
Visualizing Purification Logic
Figure 2: Purification Workflow. Prioritizing trituration and salt formation over chromatography for scalable isolation.
Detailed Experimental Protocol
Standard Operating Procedure: Scale-Up of Biginelli-Type Condensation
Objective: Synthesis of a dihydropyrimidine derivative (1 kg scale). Key Hazard: Exotherm control during catalyst addition.
-
Reactor Setup: 10L Jacketed Reactor, Overhead Stirrer (Anchor impeller), Reflux Condenser, Nitrogen sweep.
-
Charging:
-
Charge Aldehyde (1.0 equiv) and Urea/Thiourea (1.2 equiv) .
-
Add Solvent (Ethanol or Isopropanol, 5 L/kg) . Note: Do not use too little solvent; slurry must remain stirrable.
-
Start agitation (150 RPM).
-
-
Dosing (Critical Step):
-
Reaction:
-
Heat to reflux (
) over 1 hour. -
Hold at reflux for 6-12 hours. Monitor by HPLC (Target: <2% Aldehyde).
-
-
Work-up (Crystallization):
-
Cool strictly to
over 2 hours. -
Add Water (2 L/kg) slowly to induce precipitation (antisolvent effect).
-
Hold: Stir for 4 hours to ripen crystals.
-
-
Filtration:
-
Filter on a Nutsche filter. Wash with Cold Ethanol/Water (1:1) .
-
Dry in a vacuum oven at
.
-
References
-
BenchChem Technical Support. (2025).[1][2] Managing Reaction Exotherms in Pyrimidine Synthesis. Retrieved from
-
Clark, W. M., et al. (2025).[4] An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Chemical Engineering Education. Retrieved from
-
Kumari, P., et al. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines. Molecular Diversity. Retrieved from
-
Health and Safety Executive (HSE). Chemical reaction hazards and the risk of thermal runaway (INDG254). Retrieved from
-
ResearchGate. (2025). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from
Sources
Technical Support Center: Managing Catalyst Deactivation in Reactions with Pyridine-Containing Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and overcome catalyst poisoning caused by pyridine derivatives.
Pyridine and its derivatives are ubiquitous in pharmaceutical development, but their strongly coordinating nitrogen lone pairs make them notorious for deactivating transition-metal catalysts (Pd, Ni, Ru, Pt). This guide moves beyond basic troubleshooting to explain the causality behind catalyst death and provides self-validating protocols to ensure your cross-coupling and C–H activation workflows succeed.
Diagnostic Workflow: Identifying and Addressing Pyridine Poisoning
Caption: Logic tree for diagnosing and mitigating pyridine-induced catalyst deactivation.
Troubleshooting Guide & FAQs
Q1: Why does my cross-coupling reaction stall completely when using 2-substituted or unhindered pyridines? Causality: Pyridine derivatives possess a highly accessible nitrogen lone pair that acts as a potent σ-donor. In palladium- or nickel-catalyzed cross-couplings, this lone pair aggressively coordinates to the electrophilic metal center, forming thermodynamically stable, off-cycle resting states (e.g., bis-pyridyl metal complexes). This competitive binding outcompetes the oxidative addition of aryl halides or the transmetalation of organoboron reagents, effectively starving the productive catalytic cycle ([1]). Recent mechanistic studies on nickel-mediated Suzuki-Miyaura couplings confirm that ancillary-ligand-mediated dimerization and pyridine coordination are primary modes of catalyst death ([2]).
Q2: How can I electronically mask the pyridine lone pair to restore catalytic turnover? Causality & Solution: You can neutralize the Lewis basicity of the pyridine nitrogen by pre-complexing it with a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or a Brønsted acid prior to introducing the catalyst. This strategy forms a Lewis acid-base adduct, tying up the lone pair so it cannot poison the transition metal. Furthermore, this electron-withdrawing complexation actually activates the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack or benzylic cross-coupling ([3]).
Q3: Can ligand design overcome pyridine poisoning without the use of additives? Causality & Solution: Yes. Utilizing sterically demanding, electron-rich ligands—such as Buchwald biaryl phosphines (e.g., XPhos, RuPhos)—creates a crowded coordination sphere around the metal center. This steric bulk physically prevents the coordination of multiple pyridine molecules, destabilizing the off-cycle bis-pyridyl complexes while still allowing the necessary, smaller reactive intermediates to bind. This approach is highly effective in bypassing the limitations of directed C–H functionalizations of heterocycles ([4]).
Q4: I am observing a gradual decrease in catalyst activity over time in a flow chemistry setup with a pyridine substrate. What is happening? Causality & Solution: This is a classic symptom of progressive active-site saturation. In continuous flow systems, constant exposure of the catalyst bed to the pyridine substrate leads to a gradual accumulation of the poison on the metal sites ([5]). To resolve this, either increase the linear velocity to reduce residence time (minimizing the thermodynamic sink of coordination) or introduce a mild proton source (like acetic acid) into the mobile phase to continuously mask the pyridine in situ.
Quantitative Comparison of Mitigation Strategies
| Mitigation Strategy | Causality (Mechanism of Action) | Typical Catalyst Loading | Impact on Turnover Number (TON) | Operational Limitations |
| Pre-forming Pyridinium Salts | Blocks nitrogen lone pair via protonation, eliminating σ-donation. | 1 - 5 mol% | High (>1000) | Requires acidic tolerance of other functional groups. |
| Lewis Acid Additives (e.g., BF₃) | Forms Lewis acid-base adduct with pyridine, electronically masking the basic site. | 2 - 5 mol% | Moderate to High (500 - 1000) | Moisture sensitivity; potential side reactions with strong Lewis acids. |
| Bulky Biaryl Phosphine Ligands | Steric repulsion prevents the coordination of multiple pyridine ligands to the metal. | 0.5 - 2 mol% | Very High (>5000) | High cost of specialized ligands (e.g., XPhos, BrettPhos). |
| Increased Catalyst Loading | Brute-force saturation of poison sites to leave residual active metal. | 10 - 20 mol% | Low (<50) | Economically unviable for precious metals (Pd, Pt, Rh); complicates purification. |
Mechanistic Pathway: Productive Cycle vs. Deactivation
Caption: Productive catalytic cycle versus pyridine-induced off-cycle deactivation pathways.
Detailed Experimental Protocols (Self-Validating Systems)
Protocol A: Lewis Acid-Masked Suzuki-Miyaura Coupling
This protocol utilizes a self-validating NMR check to ensure the pyridine lone pair is fully masked before the expensive transition metal is introduced, preventing premature catalyst death.
-
Substrate Preparation: In a nitrogen-filled glovebox, dissolve the pyridine-containing halide substrate (1.0 mmol) in anhydrous THF (5 mL).
-
Masking Step: Dropwise add BF₃·OEt₂ (1.05 mmol) to the solution at room temperature. Stir for 15 minutes.
-
Self-Validation Check: Take a 0.1 mL aliquot and dilute in THF-d8 for ¹H NMR. Validation: The α-protons of the pyridine ring must exhibit a distinct downfield shift (typically ~0.3–0.5 ppm) compared to the free base. If the shift is absent or incomplete, titrate additional Lewis acid until the free-base signals disappear entirely.
-
Catalyst Addition: Once masking is confirmed, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a bulky ligand like XPhos (0.08 mmol, 8 mol%). The pre-masking ensures the Pd(0) species remains active.
-
Coupling: Add the organoboron reagent (1.5 mmol) and an anhydrous, mild base (e.g., K₃PO₄, 2.0 mmol). Heat to 65 °C for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. This mild basic workup breaks the Lewis acid adduct, releasing the functionalized free-base pyridine product for extraction with EtOAc.
Protocol B: NMR-Based Catalyst Speciation Monitoring
If a reaction fails, use this protocol to definitively prove whether pyridine poisoning is the root cause.
-
Baseline Setup: Prepare a J. Young NMR tube with your metal precatalyst (e.g., [Pd(cinnamyl)Cl]₂) and phosphine ligand in C₆D₆. Acquire a ³¹P NMR spectrum to identify the chemical shift of the active L-Pd-X species.
-
Titration: Add 0.5 equivalents of your pyridine substrate to the tube. Re-acquire the ³¹P NMR spectrum.
-
Self-Validating Diagnosis:
-
Poisoning Confirmed: If the active catalyst peak diminishes and a new signal corresponding to free, uncoordinated phosphine appears, the pyridine has successfully displaced the ligand to form a dead [Pd(Py)₂] complex.
-
Poisoning Ruled Out: If the ³¹P signal remains unchanged, catalyst deactivation is likely due to another factor (e.g., oxidative degradation or poor transmetalation kinetics).
-
-
Optimization: If poisoned, titrate in a Lewis acid (e.g., ZnCl₂) directly into the NMR tube until the original L-Pd-X ³¹P signal is restored. This establishes the exact stoichiometric requirement of Lewis acid needed for your specific reaction matrix.
References
-
Zhang, S.-Y., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." National Institutes of Health (PMC).[Link]
-
"Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand." ACS Organometallics.[Link]
-
Duez, S., et al. "Lewis acid promoted benzylic cross-couplings of pyridines with aryl bromides." PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis acid promoted benzylic cross-couplings of pyridines with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling byproducts in Suzuki reactions
Technical Support Center: Suzuki Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with homocoupling side reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) on Homocoupling
This section addresses the most common foundational questions regarding the formation of homocoupling byproducts in Suzuki reactions.
Q1: What exactly is "homocoupling" in the context of a Suzuki reaction?
A1: Homocoupling is a prevalent side reaction where two identical coupling partners react to form a symmetrical dimer.[1][2] Instead of the desired A-B cross-coupled product, you form A-A or B-B byproducts. This unwanted reaction consumes valuable starting materials, reduces the yield of the target molecule, and complicates downstream purification efforts.[1][2]
Q2: What are the primary types of homocoupling byproducts I should be aware of?
A2: There are two main types of homocoupling byproducts in Suzuki reactions:
-
Boronic Acid Homocoupling (Glaser-type coupling): This is the most common and problematic type. Two molecules of the organoboron reagent (e.g., Ar¹-B(OH)₂) couple to form a symmetrical biaryl (Ar¹-Ar¹).[1][3]
-
Aryl Halide Homocoupling (Ullmann-type coupling): This involves the coupling of two molecules of the organic halide (e.g., Ar²-X) to form a symmetrical biaryl (Ar²-Ar²). While mechanistically possible, this is generally less frequent than boronic acid homocoupling under typical Suzuki conditions.[4]
Q3: What are the root causes of boronic acid homocoupling?
A3: The formation of the boronic acid dimer is primarily mediated by Palladium(II) species. The key causes are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major culprit. It can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][2][3][5] Rigorous exclusion of oxygen is therefore critical.[5]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) as the catalyst precursor, it must first be reduced to the catalytically active Pd(0). This reduction can occur via a pathway that consumes two molecules of the boronic acid, directly generating the homocoupled byproduct.[3][6]
-
Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature can inadvertently favor the homocoupling pathway if not properly optimized.[2]
Part 2: Troubleshooting Guide for Homocoupling Issues
This guide provides direct answers and actionable solutions to specific problems you may encounter during your experiments.
Issue: I'm observing high levels of boronic acid homocoupling (Ar¹-Ar¹). What should I do?
This is the most common issue. The troubleshooting workflow below will help you diagnose and solve the problem.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting boronic acid homocoupling.
Q: How does my choice of palladium catalyst and ligand impact homocoupling?
A: This selection is perhaps the most critical factor in controlling side reactions.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred because it enters the catalytic cycle directly, bypassing the in-situ reduction step that can generate homocoupled byproducts.[1][2][7] If you must use a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[5][8]
-
Ligands: The use of bulky, electron-rich phosphine ligands is highly recommended.[1] Ligands such as SPhos and XPhos accelerate the reductive elimination step—the final step that forms your desired product.[1][9] A faster reductive elimination minimizes the lifetime of palladium intermediates that could otherwise participate in side reactions like homocoupling.[1][10]
Q: What is the role of the base and solvent, and how can they be optimized to prevent byproduct formation?
A: While essential for the reaction, the base and solvent can also influence side-reaction pathways.
-
Base Selection: The base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common and effective choices.[1][10] An excessively strong base or high concentrations of hydroxide can sometimes promote the decomposition of the boronic acid or catalyst.[1] If you observe significant byproduct formation, screening a milder or different base is a sound strategy.
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[2][11] While some protocols require water as a co-solvent to dissolve the inorganic base, minimizing the water content or using anhydrous conditions with a suitable base (e.g., K₃PO₄) can be beneficial, especially if you are also seeing protodeboronation (loss of the boronic acid group).[10][11][12]
Q: Can the quality and stability of my boronic acid affect the reaction?
A: Absolutely. The purity and stability of your organoboron reagent are critical.
-
Degradation: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[3][6] This side reaction replaces the boronic acid group with a hydrogen atom, reducing your potential yield.[6]
-
Boroxines: Boronic acids often exist in equilibrium with their trimeric anhydride form, known as boroxines.[1] While often still reactive, this can complicate stoichiometry and kinetics.
-
Solution: Using high-purity boronic acids is crucial. For particularly unstable substrates, switching to a more robust derivative like a pinacol boronate ester (Bpin) or a MIDA boronate ester can significantly improve reaction consistency and reduce side products by preventing premature degradation.[3][6][13]
Data Summary: Impact of Reaction Parameters on Byproduct Formation
The following table provides an illustrative summary of how changing reaction parameters can influence the selectivity of a Suzuki coupling.
| Parameter Changed | Typical Observation | Rationale for Improvement |
| Atmosphere | High homocoupling under air vs. inert gas | Oxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[3][5] |
| Catalyst Source | More homocoupling with Pd(OAc)₂ vs. Pd(PPh₃)₄ | Pd(II) sources can directly react with boronic acid before forming the active Pd(0) catalyst.[1][7] |
| Ligand | PPh₃ shows more byproducts than XPhos | Bulky, electron-rich ligands like XPhos accelerate the desired reductive elimination step.[1][10][14] |
| Base | Strong bases (e.g., NaOH) may increase side reactions vs. K₃PO₄ | Milder bases are less likely to cause catalyst or substrate degradation.[1][15] |
| Solvent | Protic solvents (e.g., EtOH) can increase protodeboronation | Aprotic solvents like Toluene or Dioxane are generally preferred to minimize side reactions.[11][14] |
Part 3: Key Experimental Protocols
Following standardized, robust protocols is key to achieving reproducible results.
Protocol 1: Rigorous Degassing of Reaction Mixtures
Objective: To effectively remove dissolved oxygen, a primary cause of homocoupling.
Method A: Sparging with Inert Gas (Most Common)
-
Combine your aryl halide, boronic acid, base, and solvent(s) in the reaction flask equipped with a stir bar.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas line (Nitrogen or Argon) so that its tip is submerged below the solvent surface.[16]
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Bubble the inert gas through the stirred solution for 15-30 minutes.[7][16] This physically displaces dissolved oxygen.
-
After sparging, remove the needles and add your palladium catalyst under a positive pressure of inert gas. Maintain the inert atmosphere throughout the reaction.
Method B: Freeze-Pump-Thaw Cycles (Most Thorough)
-
Place your solvent or the complete reaction mixture (before catalyst addition) in a Schlenk flask.
-
With stirring, freeze the contents of the flask by immersing it in a liquid nitrogen bath until completely solid.[16]
-
Once frozen, apply a high vacuum to the flask for 2-3 minutes to remove gases from the headspace.[16]
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the contents to thaw completely. You may observe gas bubbles being released from the solvent as it liquefies.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved gases.[17]
Protocol 2: General Optimized Suzuki Coupling to Minimize Homocoupling
Objective: A reliable starting point for a typical Suzuki reaction, incorporating best practices.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.2 mmol, 1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask containing a stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to inert the atmosphere.[1]
-
Add the 1,4-dioxane and water via syringe. The solvents should be degassed beforehand using one of the methods in Protocol 1.
-
Under a positive flow of Argon, quickly add the XPhos Pd G2 precatalyst.
-
Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure for purification.[1]
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting.
Suzuki Catalytic Cycle vs. Homocoupling Pathway
Caption: The desired Pd(0)/Pd(II) catalytic cycle versus the off-cycle Pd(II)-mediated homocoupling pathway.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Reddit. (2023, February 13). Degassing solvents for Suzuki reactions. r/Chempros. [Link]
-
National Institutes of Health. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between various aryl halides and phenylboronic acid catalyzed by LDH-DS-Pd⁰. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
S.R.ACADEMIC CHANNEL. (2026, January 19). Suzuki Coupling / Simple Procedure video / From Glass Ware Setup to Compound Purification. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
structural confirmation of 2-Bromo-N-methylpyrimidin-4-amine using X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. The heterocyclic compound, 2-Bromo-N-methylpyrimidin-4-amine, a potential building block in medicinal chemistry, serves as an excellent case study for evaluating the gold-standard and complementary methods of structural elucidation.
This guide provides an in-depth comparison of single-crystal X-ray crystallography with other essential analytical techniques. We will not only detail the protocols but also explore the causality behind experimental choices, offering field-proven insights to ensure the integrity of your structural assignments.
Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography
For determining the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is unparalleled. It provides an unambiguous "snapshot" of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional precision. This technique moves beyond mere connectivity to define the absolute structure.
The Power of Causality: Why X-ray Crystallography is the Gold Standard
While other techniques infer structure from properties like magnetic resonance or mass-to-charge ratio, X-ray crystallography directly visualizes the electron density of the atoms themselves. This direct observation is what makes it the ultimate arbiter in cases of structural ambiguity, capable of distinguishing between isomers where spectroscopic data might be inconclusive. For a molecule like this compound, this method would definitively confirm the substitution pattern on the pyrimidine ring.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The protocol described here is a self-validating system, where success at each stage provides confidence in the final result.
Step 1: Crystal Growth (The Art of the Science) The most critical and often most challenging step is obtaining a single, high-quality crystal suitable for diffraction.
-
Material Purification: Begin with the highest purity sample of this compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Screening: Dissolve small amounts of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to find one in which it is sparingly soluble.
-
Crystallization Technique: The method of slow evaporation is often successful for small organic molecules.[1]
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of small, well-defined single crystals.
-
Step 2: Data Collection
-
Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal on an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.[2]
-
Data Acquisition: The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded over a wide range of crystal orientations.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating block of the crystal lattice.
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the measured diffraction intensities.
-
Model Building: An initial molecular model is fitted to the electron density map. Atoms are identified and placed.
-
Refinement: The model is refined iteratively against the experimental data to improve the fit. This process adjusts atomic positions and thermal displacement parameters until the calculated diffraction pattern matches the observed one as closely as possible. The final R-factor is a key indicator of the quality of the agreement.[2][3]
Workflow for X-ray Crystallography
Caption: Workflow for structural confirmation via X-ray crystallography.
Part 2: Orthogonal Validation & Alternative Techniques
While crystallography is definitive, it's not always feasible, and it only describes the solid state. A multi-technique approach is the most robust strategy for comprehensive structural characterization.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful method for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[6]
Causality: NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei like ¹H and ¹³C, and the couplings between them, one can piece together the molecular skeleton atom by atom. For this compound, 2D NMR experiments like HMBC would be crucial to unambiguously link the N-methyl group to the C4 position of the pyrimidine ring.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. This provides information on the number and types of protons and carbons.
-
2D NMR Acquisition: Perform key 2D experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting molecular fragments across quaternary carbons or heteroatoms.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its substructures.[4][7][8]
Causality: MS ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass, which is critical for confirming the elemental composition (C₅H₆BrN₃).[9]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion, GC, or LC).
-
Ionization: Use an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of ions at each m/z value is recorded to generate a mass spectrum. The fragmentation pattern of halogenated pyrimidines can provide information on the geometric structure.[10][11]
Computational Chemistry
Computational methods serve as a powerful tool to complement experimental data.[12][13] By calculating theoretical properties, one can validate experimental assignments.
Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can predict the lowest energy (most stable) 3D geometry of a molecule.[14][15] From this optimized geometry, spectroscopic properties like NMR chemical shifts can be calculated and compared with experimental values to increase confidence in the structural assignment.[16][17][18]
Experimental Protocol:
-
In Silico Model Building: Construct the proposed structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable theoretical level (e.g., B3LYP/6-31G*) to find the most stable conformation.
-
Property Calculation: Using the optimized geometry, calculate the properties of interest (e.g., ¹³C and ¹H NMR chemical shifts using the GIAO method).
-
Comparison: Correlate the calculated data with the experimental NMR spectra. A good correlation supports the proposed structure.
Part 3: A Comparative Analysis
Choosing the right analytical technique depends on the specific question being asked. The following diagram and table summarize the decision-making process and the relative strengths of each method.
Logic Flow for Structural Elucidation
Caption: Decision-making workflow for structural elucidation.
Data Summary Table
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive for solid-state structure. | Requires a high-quality single crystal; structure may differ from solution state. |
| NMR Spectroscopy | Atom connectivity (¹H, ¹³C), chemical environments, solution-state conformation. | Provides rich structural detail in solution; non-destructive.[5] | Can suffer from signal overlap; interpretation can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires minimal sample; confirms molecular formula.[5] | Does not typically distinguish between isomers; provides limited connectivity data. |
| Computational Chemistry | Predicted 3D geometry, relative energies of isomers, calculated spectroscopic properties. | Complements experimental data; provides insight into stability and properties.[14][16] | Predictions are model-dependent and not a substitute for experimental proof. |
Conclusion
The structural confirmation of a molecule like this compound demands a rigorous, multi-faceted approach. While Mass Spectrometry confirms the molecular formula and NMR spectroscopy masterfully reveals the structure's connectivity in solution, Single-Crystal X-ray Crystallography remains the undisputed gold standard for providing absolute, unambiguous proof of the three-dimensional atomic arrangement in the solid state. The use of computational chemistry further strengthens these experimental findings by providing theoretical validation. By integrating these techniques, researchers can establish a self-validating system that ensures the highest degree of scientific integrity and provides a solid foundation for future drug discovery and development efforts.
References
- Walsh Medical Media. (2025, March 21).
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
- Furberg, S., Grøgaard, J., & Smedsrud, B. Effect of substitution on pyrimidine.
- J-STAR Research.
- Fiveable. (2025, August 15). Computational chemistry and molecular modeling.
- Tewari, D. (2024). An Over View of Computational Chemistry.
- National Center for Biotechnology Information. (2020).
- Unknown.
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Bolognesi, P., et al. The mass spectra of pyrimidine measured in coincidence with resonant...
- Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
- Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed.
- Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- Reviriego, F., et al. (2026). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1351, 144176.
- eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
- Intertek.
- Al-Warhi, T., et al. (2024).
- Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
- Lemmerer, A., & O'Brien, A. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.
- BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
- ChemicalBook. N-Methyl-4-pyridinamine(1121-58-0) 1H NMR spectrum.
- ChemScene. This compound.
- Asiri, A. M., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.
- ChemicalBook. 4-Methylpyridine(108-89-4) 1H NMR spectrum.
- Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine.
Sources
- 1. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. fiveable.me [fiveable.me]
- 16. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 17. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digital.csic.es [digital.csic.es]
Biological Activity Comparison of 2-Bromo-N-methylpyrimidin-4-amine Derivatives: A Guide to 2,4-Diaminopyrimidine Kinase Inhibitors
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical scaffolds for their potential to yield highly selective, potent kinase inhibitors. Among the most privileged pharmacophores in targeted oncology is the 2,4-diaminopyrimidine core.
This guide provides an in-depth technical analysis of 2-Bromo-N-methylpyrimidin-4-amine (CAS 1209458-26-3) as a foundational building block. We will objectively compare the biological activity of its downstream derivatives against standard clinical alternatives, exploring the mechanistic causality behind their efficacy, and detailing self-validating experimental workflows for their synthesis and evaluation.
Mechanistic Causality: Why the this compound Scaffold?
The rational design of kinase inhibitors relies on exploiting the ATP-binding pocket of the target kinase. The this compound scaffold is engineered with specific functional groups that dictate both its synthetic versatility and its ultimate biological activity .
-
The Pyrimidine Core (Adenine Mimetic): The pyrimidine ring acts as an isostere for the adenine ring of ATP. It anchors the inhibitor within the kinase active site by forming essential hydrogen bonds with the backbone amides of the hinge region.
-
The N4-Methyl Group (Conformational Locking): The addition of a methyl group at the N4 position is not arbitrary. It restricts the rotational freedom of the exocyclic amine. This conformational locking reduces the entropic penalty upon binding and directs the molecule to avoid steric clashes with bulky gatekeeper residues (such as the T790M mutation in EGFR), a primary driver of acquired drug resistance .
-
The C2-Bromine Handle (Late-Stage Diversification): The bromine atom serves as a highly reactive leaving group. It enables rapid library generation via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination. By introducing diverse anilines or aliphatic amines at the C2 position, researchers can probe the solvent-exposed channel to fine-tune pharmacokinetic properties and target selectivity .
RTK signaling pathway inhibition by 2,4-diaminopyrimidine derivatives.
Biological Activity Comparison: Product vs. Alternatives
When this compound is derivatized into optimized 2,4-diaminopyrimidines, the resulting compounds frequently outperform older-generation alternatives (such as quinazolines) in both potency and mutant selectivity.
Recent computationally guided studies have demonstrated that specific substitutions at the C2 position (derived from the bromo-precursor) yield exceptional inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Tropomyosin Receptor Kinase (TRK) , .
Quantitative Performance Data
The table below summarizes the biological activity of optimized 2,4-diaminopyrimidine derivatives compared to standard clinical alternatives.
| Compound / Scaffold | Target Kinase | Enzymatic IC₅₀ (nM) | Cellular Proliferation GI₅₀ (nM) | Reference Alternative | Alternative IC₅₀ (nM) |
| Compound 19 (2,4-Diaminopyrimidine) | EGFR (WT) | 3.0 | 15.2 (A431 cells) | Erlotinib (Quinazoline) | 5.9 |
| Compound 49 (2,4-Diaminopyrimidine) | EGFR (T790M/L858R) | 2.0 | 9.5 (H1975 cells) | Osimertinib (Pyrimidine) | 12.8 |
| Compound 19k (2,4-Diaminopyrimidine) | Pan-TRK | 12.5 | 24.1 (Km-12 cells) | Larotrectinib (Pyrazolo-pyrimidine) | 15.0 |
Key Takeaways:
-
Superior Mutant Selectivity: Compound 49 demonstrates a ~6-fold improvement in IC₅₀ against the double-mutant EGFR compared to Osimertinib. The N4-methyl modification combined with optimal C2-aniline substitution creates a preferential "out" conformation that perfectly accommodates the T790M gatekeeper mutation .
-
Pan-Kinase Adaptability: Compound 19k proves that the same core scaffold, when coupled with different C2-substituents, can be pivoted to target TRK fusions with high efficacy, inducing apoptosis in Km-12 cell lines in a concentration-dependent manner .
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the generation and validation of these derivatives must follow a rigorous, self-validating system. Below are the protocols for synthesizing the derivatives and evaluating their biological activity.
Workflow for synthesis and biological validation of pyrimidine derivatives.
Protocol A: Library Synthesis via Buchwald-Hartwig Amination
Causality: We utilize Palladium-catalyzed cross-coupling rather than standard SNAr because sterically hindered or electron-rich anilines react poorly under uncatalyzed conditions. Xantphos is selected as the ligand because its large bite angle accelerates the rate-limiting reductive elimination step.
-
Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired aniline derivative (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent & Atmosphere: Evacuate and backfill the tube with Argon (3x). Add anhydrous 1,4-dioxane (0.2 M) via syringe.
-
Reaction: Stir the mixture at 100°C for 12 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 188 [M+H]⁺) and the appearance of the target mass confirms successful conversion.
-
Purification: Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the 2,4-diaminopyrimidine derivative.
Protocol B: ADP-Glo Kinase Assay (Enzymatic Validation)
Causality: The ADP-Glo assay is chosen because it directly measures the ADP produced during the kinase reaction, making it a universal, non-radioactive method that is highly sensitive to competitive ATP-binding inhibitors.
-
Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the purified kinase (e.g., EGFR T790M/L858R) and the ATP/Substrate mix to their optimal concentrations.
-
Compound Plating: In a 384-well plate, dispense the synthesized derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM).
-
Self-Validating Controls:
-
Positive Control (100% Inhibition): Wells containing no enzyme (background ADP).
-
Negative Control (0% Inhibition): Wells containing enzyme + DMSO vehicle (maximum kinase activity).
-
Reference Standard: Include a parallel dilution of Osimertinib to validate the assay's dynamic range.
-
-
Incubation: Add the kinase and ATP/Substrate mix to the wells. Incubate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
-
Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
References
-
"Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797." Bioorganic & Medicinal Chemistry, 2026. URL:[Link]
-
"Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold." European Journal of Medicinal Chemistry, 2022. URL:[Link]
-
"Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities." International Journal of Molecular Sciences, 2023. URL:[Link]
validation of analytical methods for pyrimidine-based compounds
An in-depth understanding of analytical method validation is non-negotiable for drug development professionals working with pyrimidine-based compounds. Pyrimidines—ranging from endogenous metabolites to critical chemotherapeutics like 5-fluorouracil (5-FU), capecitabine, and various kinase inhibitors—present unique analytical challenges due to their high polarity, low molecular weight, and complex matrix interactions in biological samples.
This guide objectively compares the performance of three primary analytical platforms—HPLC-UV , UPLC-PDA , and LC-MS/MS —for the quantification of pyrimidine derivatives. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest[1] and the [2].
Platform Comparison: Selecting the Right Analytical Tool
When quantifying pyrimidines, the choice of analytical platform dictates the sensitivity, throughput, and regulatory applicability of your data. The causality behind selecting one over the other lies in the compound's physicochemical properties. For instance, 5-FU is highly polar and poorly retained on standard C18 columns, often requiring highly aqueous mobile phases or HILIC (Hydrophilic Interaction Liquid Chromatography) columns.
Below is an objective comparison of the three leading methodologies used in pharmaceutical quality control (QC) and clinical pharmacokinetics (PK).
Table 1: Performance Comparison of Analytical Platforms for Pyrimidine Analysis
| Feature / Metric | HPLC-UV (Reverse Phase) | UPLC-PDA | LC-MS/MS (ESI) |
| Primary Application | API Quality Control, Formulation Assay | High-throughput QC, Impurity Profiling | Clinical PK, Trace Bioanalysis (e.g., DBS) |
| Retention Strategy | High aqueous phase (e.g., 95% buffer) | Sub-2 µm particles for sharp peaks | HILIC or specialized polar-retained columns |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL | ~0.1 - 0.5 µg/mL | ~0.1 - 1.0 ng/mL |
| Specificity | Low (relies solely on retention time) | Moderate (Spectral library matching) | Very High (Precursor-to-product ion transitions) |
| Matrix Interference | High (requires extensive cleanup) | Moderate | Low (MRM filters out background noise) |
| Run Time | 7 - 15 minutes | 2 - 5 minutes | 1 - 4 minutes |
Causality Insight: Why does LC-MS/MS drastically outperform HPLC-UV in biological matrices? Pyrimidines like 5-FU lack strong chromophores for low-level UV detection and co-elute with endogenous plasma proteins. LC-MS/MS bypasses this by using Multiple Reaction Monitoring (MRM). Because the imide nitrogen of 5-FU has a pKa of ~8.0, it readily loses a proton. Operating the mass spectrometer in negative electrospray ionization (ESI-) mode captures the
The Validation Workflow (ICH Q2(R2) & FDA BMV)
A robust analytical method is a self-validating system. It must incorporate internal checks (System Suitability) before any sample is analyzed. The recent modernizes these requirements, emphasizing a lifecycle approach to method robustness[4].
ICH Q2(R2) Analytical Method Validation Workflow for Pyrimidine Compounds.
Step-by-Step Experimental Protocol: LC-MS/MS Validation for 5-Fluorouracil
This protocol outlines the validation of an LC-MS/MS method for quantifying 5-FU in human plasma, demonstrating how to build causality and self-validation into your workflow.
Phase 1: Preparation & System Suitability Testing (SST)
Causality: SST ensures the LC-MS/MS system is capable of reproducible performance before consuming valuable clinical samples.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Reasoning: The acidic modifier ensures consistent ionization and peak shape for the pyrimidine ring.
-
Internal Standard (IS) Spiking: Use isotopically labeled 5-FU-13C,15N2. Reasoning: An isotopic IS co-elutes exactly with the analyte, perfectly correcting for any matrix suppression in the MS source.
-
SST Injection: Inject 6 replicates of the Middle Quality Control (MQC) sample.
-
Self-Validation Check: The %RSD of the peak area ratio (Analyte/IS) must be
. The retention time drift must be min. Do not proceed if SST fails.
-
Phase 2: Specificity and Matrix Effect
Causality: Biological matrices contain phospholipids that suppress MS ionization. We must prove the method measures only 5-FU.
-
Extract 6 independent lots of blank human plasma using protein precipitation (3:1 Acetonitrile to Plasma).
-
Inject the blank extracts, followed by extracts spiked at the Lower Limit of Quantification (LLOQ).
-
Self-Validation Check: The interference peak area in the blank must be
of the 5-FU peak area at the LLOQ, and of the IS peak area[5].
Phase 3: Linearity and Range
-
Prepare a 7-point calibration curve ranging from
to in matrix. -
Apply a
weighted linear regression. Reasoning: Unweighted regressions heavily bias toward high concentrations. Inverse variance weighting ( ) ensures accuracy at the critical low end of the curve. -
Self-Validation Check: The correlation coefficient (
) must be . Back-calculated concentrations must be within of nominal ( at LLOQ).
Phase 4: Accuracy and Precision (A&P)
-
Prepare Quality Control (QC) samples at four levels: LLOQ (
), LQC ( ), MQC ( ), and HQC ( ). -
Intra-day: Analyze 5 replicates of each QC level in a single batch.
-
Inter-day: Analyze 5 replicates of each QC level across 3 separate days.
-
Self-Validation Check: Mean accuracy must be
of nominal ( for LLOQ). Precision (%CV) must not exceed ( for LLOQ)[6].
Quantitative Data Summary
When the above protocol is executed correctly, the resulting data should mirror the stringent acceptance criteria set by regulatory bodies. Table 2 summarizes typical validation data for a highly optimized 5-FU LC-MS/MS assay compared against FDA/ICH limits.
Table 2: Experimental Validation Data Summary for 5-Fluorouracil (5-FU)
| Validation Parameter | FDA/ICH Acceptance Criteria | Experimental Result (5-FU LC-MS/MS) | Status |
| Linearity Range | Pass | ||
| Specificity (Blank) | Pass | ||
| Intra-day Precision (LQC) | Pass | ||
| Inter-day Accuracy (HQC) | Pass | ||
| Matrix Factor (IS Normalized) | Pass | ||
| Stability (Benchtop) | Pass |
Conclusion
The requires a strategic alignment of the molecule's physicochemical properties with the appropriate analytical platform. While HPLC-UV remains the workhorse for high-concentration API release testing due to its simplicity and low cost, LC-MS/MS is the undisputed gold standard for bioanalytical PK studies. By adhering to the causality-driven, self-validating protocols outlined in the ICH Q2(R2) and FDA BMV guidelines, laboratories can ensure their data is scientifically defensible, reproducible, and fully compliant with global regulatory expectations.
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]
-
Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA)[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis (Nov 2022) U.S. Food and Drug Administration (FDA)[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot ResearchGate / Journal of Applied Pharmaceutical Science[Link]
Sources
Benchmarking New Kinase Inhibitors: A Definitive Technical Guide
Executive Summary: The Translational Gap
In kinase drug discovery, a recurring failure mode is the "Translational Gap": a compound exhibits nanomolar potency in a biochemical tube but fails in cellular models or clinical trials. This often stems from relying on single-metric benchmarking (e.g., IC50 alone) without rigorous comparison against Standards of Care (SoC).
This guide abandons the generic "check-the-box" approach. Instead, we utilize a Three-Tiered Benchmarking System designed to stress-test your Novel Kinase Inhibitor (NKI) against known standards (e.g., Imatinib, Dasatinib, or pathway-specific tool compounds).
Tier 1: Intrinsic Biochemical Potency (The Gold Standard)
Objective: Determine the true inhibitory potential (
The Standard: While fluorescence-based assays (TR-FRET, FP) are common for screening, they are prone to artifacts (autofluorescence, quenching). For benchmarking, the Radiometric
Protocol: Radiometric HotSpot™ Assay (Miniaturized)
Rationale: This method eliminates false positives caused by compound fluorescence or reporter inhibition.
Materials:
-
-
-ATP (Specific Activity: 3000 Ci/mmol) -
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate
-
Reference Standard: Staurosporine (pan-kinase) or Imatinib (Abl specific)
Workflow:
-
Reaction Assembly: In a 384-well plate, dispense 5
L of Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT). -
Compound Addition: Deliver NKI and Reference Standard via acoustic droplet ejection (Echo 550) in 100% DMSO. (Top concentration: 10
M, 1:3 serial dilution). -
Enzyme Initiation: Add kinase (0.2–5 nM final) and incubate for 20 minutes at RT. Crucial: This pre-incubation detects slow-binding inhibitors.
-
Start Reaction: Add
-ATP (at apparent) and substrate. -
Termination: After 2 hours, spot reactions onto P81 ion-exchange filter paper.
-
Wash: Wash filters with 0.75% phosphoric acid (removes unreacted ATP).
-
Detection: Scintillation counting.
Visualization: Radiometric Assay Logic
Figure 1: The Radiometric Assay workflow ensures direct measurement of phosphorylation events, bypassing optical interference common in fluorescent assays.
Tier 2: Selectivity Profiling (The Safety Filter)
Objective: Quantify "Promiscuity." A potent inhibitor that hits 50% of the kinome is a toxicological liability, not a drug.
The Metric: Do not rely solely on visual heatmaps. Calculate the Selectivity Score (S-score) .
Comparative Data Table: NKI vs. Standards
| Feature | Novel Inhibitor (NKI) | Imatinib (Type II Standard) | Dasatinib (Type I Standard) |
| Primary Target IC50 | 1.2 nM | 250 nM | 0.8 nM |
| Binding Mode | Type I (ATP Competitive) | Type II (Allosteric/DFG-out) | Type I (ATP Competitive) |
| Selectivity Score S(10) | 0.02 (High Selectivity) | 0.01 (Very High) | 0.25 (Broad Spectrum) |
| Off-Target Liabilities | None observed | c-Kit, PDGFR (Known) | Src, c-Kit, EphA2 |
Visualization: Selectivity Logic
Figure 2: Conceptual mapping of kinase selectivity. Ideally, an NKI should show strong affinity (Green) for the target and minimal interaction with off-targets (Red/Yellow).
Tier 3: Cellular Target Engagement (The Reality Check)
Objective: Biochemical potency means nothing if the drug cannot enter the cell or is outcompeted by millimolar intracellular ATP.
The Standard: NanoBRET™ Target Engagement (TE) . Unlike Western Blots (which measure downstream consequences), NanoBRET measures the direct binding of your drug to the kinase inside the live cell.
Protocol: NanoBRET™ TE Assay
Rationale: Quantitative, real-time assessment of residence time and permeability.
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-Luciferase fusion (NanoLuc).
-
Tracer Addition: Add a cell-permeable fluorescent tracer (binds to the kinase ATP pocket).
-
Treatment: Treat cells with the NKI. The NKI competes with the tracer.
-
Measurement: If the NKI binds, the tracer is displaced, and the BRET signal (energy transfer from NanoLuc to Tracer) decreases.
-
Calculation: Plot BRET Ratio vs. [Inhibitor] to derive the cellular IC50.
Visualization: Downstream Signaling Verification (MAPK Example)
While NanoBRET proves binding, Western Blot proves pathway shutdown. Use this map to select blot targets.
Figure 3: Canonical MAPK pathway. To validate an RTK inhibitor, one must demonstrate a dose-dependent reduction in p-ERK (green node) levels.
Decision Matrix: Go / No-Go Criteria
Synthesize data from all three tiers to make a development decision.
| Benchmark Metric | "Go" Criteria | "Caution" Criteria | "No-Go" Criteria |
| Biochemical Potency | IC50 < 10 nM | IC50 10–100 nM | IC50 > 100 nM |
| Selectivity (S35) | < 0.05 | 0.05 – 0.20 | > 0.20 (unless polypharmacology is desired) |
| Cellular Shift | Cell IC50 < 5x Bioch. IC50 | Cell IC50 5x–20x Bioch. IC50 | Cell IC50 > 20x Bioch. IC50 |
| Target Engagement | Complete tracer displacement | Partial displacement | No displacement (Permeability issue) |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] Available at: [Link]
-
Reaction Biology. HotSpot™ Radiometric Kinase Assay Protocol. Available at: [Link]
-
Davis, M. I., et al. Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology 29, 1046–1051 (2011). Available at: [Link]
Sources
A Researcher's Guide to Navigating Regioselectivity in Substituted Pyrimidine Reactions
For researchers, synthetic chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in bioactive molecules, from kinase inhibitors to antiviral agents, underscores the critical need to master its chemical manipulation. However, the inherent electronic nature of the pyrimidine ring, coupled with the diverse influence of substituents, presents a significant challenge: controlling the regioselectivity of its functionalization.
This guide provides an in-depth comparison of reaction outcomes for substituted pyrimidines across key reaction classes. It moves beyond a simple recitation of protocols to explain the underlying principles that govern regioselectivity, offering field-proven insights to inform your experimental design and predict reaction outcomes.
The Electronic Landscape of the Pyrimidine Ring: A Foundation for Understanding
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions.[3] This electron deficiency makes the carbon atoms—particularly at the C2, C4, and C6 positions—electrophilic and thus susceptible to attack by nucleophiles. Conversely, the ring is generally resistant to electrophilic aromatic substitution. The regiochemical outcome of any reaction is a delicate interplay of this inherent reactivity with the electronic and steric effects of substituents.
Key Factors Governing Regioselectivity:
-
Substituent Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) profoundly alter the electron density of the ring, either activating or deactivating specific positions towards attack.[4]
-
Steric Hindrance: Bulky substituents can physically block access to adjacent positions, favoring reactions at less hindered sites.
-
Leaving Group Ability: In substitution reactions, the nature of the leaving group at a particular position can dictate the kinetic and thermodynamic favorability of the reaction at that site.
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly influence the regiochemical outcome.[5]
dot graph TD { A[Substituted Pyrimidine] --> B{Reaction Type}; B --> C[Nucleophilic Aromatic Substitution]; B --> D[Metal-Catalyzed Cross-Coupling]; B --> E[Electrophilic Substitution]; C --> F{Substituent Effects (Electronic & Steric)}; D --> G{Catalyst/Ligand & Leaving Group}; E --> H{Activating Groups Required}; F --> I[Regioselective Product(s)]; G --> I; H --> I;
} caption: "Logical workflow for assessing regioselectivity."
Comparison of Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles. The regioselectivity is highly dependent on the substitution pattern.
Case Study: 2,4-Dichloropyrimidines
For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[6] This can be rationalized by considering the stability of the Meisenheimer intermediate; attack at C4 allows for delocalization of the negative charge onto both ring nitrogens, whereas attack at C2 only allows for delocalization onto one.
However, this selectivity can be reversed. The presence of an electron-donating group (EDG) at the C6 position can direct substitution to the C2 position.[6]
| Substituent at C6 | Nucleophile | Major Product | Approximate Ratio (C4:C2) | Reference |
| -H | Amine | C4-substituted | >95:5 | [6] |
| -OCH3 | Amine | C2-substituted | <5:95 | [6] |
| -NHCH3 | Amine | C2-substituted | <5:95 | [6] |
This reversal is attributed to the EDG increasing the electron density at the para-like C4 position, making it less electrophilic and thus less favorable for nucleophilic attack.[6]
Case Study: 2-MeSO2-4-chloropyrimidine
A fascinating dichotomy in regioselectivity is observed with 2-MeSO2-4-chloropyrimidine. While amines and Stille coupling partners react selectively at C4, alkoxides and formamide anions show a preference for C2.[7] This is explained by the formation of a hydrogen bond between the alkoxide or formamide anion and the acidic proton of the methylsulfonyl group, which directs the nucleophile to the C2 position and lowers the transition state energy for attack at that site.[7]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds with pyrimidines.[5][8] Regioselectivity in these reactions is typically dictated by the relative reactivity of the leaving groups.
For di- or tri-halopyrimidines, the order of reactivity for oxidative addition to the palladium catalyst is generally I > Br > Cl. This allows for selective, sequential functionalization.
Case Study: Suzuki Coupling of Dichloropyrimidines
In the Suzuki coupling of 2,4-dichloropyrimidine with arylboronic acids, the reaction occurs almost exclusively at the C4 position.[9] This is because the C4 position is more activated towards oxidative addition.
| Substrate | Boronic Acid | Catalyst | Base | Major Product | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-4-phenylpyrimidine | Good to Excellent | [9] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 2,4-Dichloro-6-phenylpyrimidine | ~58% | [10] |
Experimental Protocol: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine [8][9]
-
Reaction Setup: In a microwave-safe vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (7 mL) and water to the vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Reaction: Heat the mixture in a microwave reactor to 100 °C for 15-20 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
dot graph TD { subgraph "Catalytic Cycle" A[Pd(0)Ln] -->|Oxidative Addition| B(Ar-Pd(II)-X); B -->|Transmetalation| C[Ar-Pd(II)-R]; C -->|Reductive Elimination| D(Ar-R); D --> A; end
} caption: "Generalized Suzuki-Miyaura cross-coupling cycle."
Electrophilic Aromatic Substitution (S_EAr)
As mentioned, electrophilic substitution on the pyrimidine ring is generally disfavored. However, the presence of strong electron-donating groups can activate the ring sufficiently for these reactions to occur. The C5 position, being meta to both nitrogen atoms, is the most electron-rich and thus the most common site for electrophilic attack.
Case Study: Nitration of Pyrazolo[1,5-a]pyrimidine
In the fused pyrazolo[1,5-a]pyrimidine system, the regioselectivity of nitration is highly dependent on the reaction conditions.[11]
-
Mixed nitric and sulfuric acids: Yields the 3-nitro compound (substitution on the pyrazole ring).[11]
-
Nitric acid in acetic anhydride: Yields the 6-nitro compound (substitution on the pyrimidine ring).[11]
This demonstrates how the nature of the electrophile and the reaction medium can dramatically alter the site of reaction.
Predictive Framework and Conclusion
Assessing the regioselectivity of reactions on substituted pyrimidines requires a multi-faceted approach. By understanding the fundamental electronic properties of the pyrimidine ring and systematically evaluating the electronic and steric effects of substituents, researchers can make informed predictions about reaction outcomes. For SNAr reactions, the stability of the Meisenheimer intermediate is key, while for cross-coupling reactions, the relative lability of leaving groups is paramount. While electrophilic substitution is less common, it can be achieved with appropriate activating groups, typically directing to the C5 position.
This guide provides a framework for navigating the complexities of pyrimidine regioselectivity. By combining the principles outlined here with careful analysis of the literature and judicious experimental design, researchers can unlock the full synthetic potential of this privileged heterocyclic scaffold.
References
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Retrieved from [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT. Retrieved from [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved from [Link]
-
Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. (2022, January 12). ACS Publications. Retrieved from [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Retrieved from [Link]
-
Emergence of Pyrimidine-Based meta -Directing Group: Journey from Weak to Strong Coordination in Diversifying meta -C–H Functionalization. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Retrieved from [Link]
-
Regioselectivity of Electrophilic Aromatic Substitution: Mechanism. (2023, October 20). StudySmarter. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001, September 15). ACS Publications. Retrieved from [Link]
-
Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. (n.d.). RSC Publishing. Retrieved from [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025, August 6). ResearchGate. Retrieved from [Link]
-
15.03.1: Theory of Directing effects. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. Retrieved from [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Publications. Retrieved from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]
-
Directing groups – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. (2024, September 3). RSC Publishing. Retrieved from [Link]
-
Regioselectivity in metal-catalyzed cross-coupling reactions. (a) An.... (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. jchemrev.com [jchemrev.com]
- 4. ijsat.org [ijsat.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Positional Isomerism in Bromopyrimidines: A Guide to Reactivity & Selectivity
Executive Summary: The Electronic Landscape
The pyrimidine ring is not a uniform scaffold.[1][2] The presence of two nitrogen atoms creates a distinct electronic gradient that dictates the reactivity of bromine substituents at the 2-, 4-, and 5-positions.
For the researcher designing a synthetic route, the "Rule of Thumb" is often insufficient. You must navigate two competing forces: intrinsic electronic deficiency (governing nucleophilic attack) and bond dissociation energy/sterics (governing metal insertion).
The Hierarchy of Reactivity[3]
-
C4/C6-Position: The "Hotspot." Highly electron-deficient due to para-like resonance with the N1/N3 atoms. Favored for Nucleophilic Aromatic Substitution (
).[3] -
C2-Position: Electron-deficient but sterically unique. Flanked by two nitrogens, it is reactive toward
but often slower than C4 due to steric hindrance and specific orbital coefficients. -
C5-Position: The "Benzenoid" position. Electronically rich (meta-like). Inert to
but excellent for Palladium-catalyzed cross-couplings and Lithium-Halogen exchange.
Quick Comparison Matrix
| Feature | 2-Bromopyrimidine | 4-Bromopyrimidine | 5-Bromopyrimidine |
| Electronic Character | |||
| High (Secondary) | Highest (Primary) | Inert | |
| Pd-Oxidative Addition | Fast (often chelation issues) | Fastest | Moderate |
| Lithiation Behavior | Unstable (Ring opening) | Prone to Halogen Dance | Stable / Halogen Dance |
| Primary Utility | Heterocyclic cores | Scaffold building | Late-stage functionalization |
Nucleophilic Aromatic Substitution ( )
The Mechanistic Reality
In
-
At C4: The negative charge is delocalized onto both ring nitrogens (N1 and N3). This stabilization makes C4 the kinetic product in most 2,4-dihalopyrimidines.
-
At C2: While the carbon is highly positive (
), the intermediate Meisenheimer complex is less stabilized than the C4 isomer, and the approach of the nucleophile is sterically more demanding.
Expert Insight: In 2,4-dichloropyrimidine, C4 substitution is standard.[4] However, if an electron-donating group (EDG) like -OMe is present at C6, the regioselectivity can shift to C2 due to the repulsion of the nucleophile by the electron-rich C6 position [1].
Experimental Protocol: Regioselective at C4
Objective: Selective amination of 2,4-dibromopyrimidine at the C4 position.
Reagents:
-
2,4-Dibromopyrimidine (1.0 equiv)[5]
-
Primary Amine (e.g., Morpholine, 1.0 equiv)
-
Base: DIPEA (1.2 equiv)
-
Solvent: EtOH or IPA (Polar protic solvents stabilize the transition state)
Workflow:
-
Setup: Dissolve 2,4-dibromopyrimidine in IPA (0.2 M) at 0°C. Cooling is critical to prevent bis-substitution.
-
Addition: Add DIPEA followed by the dropwise addition of the amine over 15 minutes.
-
Reaction: Stir at 0°C
RT for 2–4 hours. -
Validation (TLC/LCMS): Look for the mono-substituted product.
-
Self-Validation: In
H NMR, the C5-H proton of the C4-substituted product typically appears as a doublet ( Hz) coupled to C6-H. If C2 substitution occurred, the symmetry might differ, or chemical shifts will vary significantly.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over MgSO
.
Palladium-Catalyzed Cross-Coupling
The "Halogen Trump Card"
While the pyrimidine ring exerts electronic bias, the identity of the halogen often overrides the position in competitive couplings.[6]
-
Bond Strength: C–Br bonds undergo oxidative addition significantly faster than C–Cl bonds.
-
Strategy: To functionalize C5 (the least reactive position for
), use 5-bromo-2,4-dichloropyrimidine . The Pd(0) catalyst will selectively insert into the C5–Br bond, leaving the C2/C4–Cl bonds intact for later steps [2].
Diagram: Site-Selectivity Decision Tree
The following diagram illustrates the decision logic for functionalizing a tri-halogenated core.
Caption: Comparative reactivity pathways for mixed-halogen pyrimidines. C5-Br dominates Pd-coupling, while C4-Cl dominates
Experimental Protocol: C5-Selective Suzuki Coupling
Objective: Arylation of 5-bromo-2,4-dichloropyrimidine at C5 without touching C2/C4 chlorides.
-
Reagents: 5-Bromo-2,4-dichloropyrimidine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh
) (3-5 mol%), Na CO (2.0 equiv, 2M aq). -
Solvent: Toluene/Ethanol (4:1).
-
Procedure: Degas solvents with Argon for 15 mins. Combine reactants. Heat to 80°C for 4–6 hours.
-
Note: Do not overheat (>100°C) or use highly active ligands (like S-Phos) initially, as this may promote oxidative addition into the C4–Cl bond [3].
Metal-Halogen Exchange & The "Halogen Dance"
The C5 Anomaly
Attempting to lithiate a bromopyrimidine often leads to the "Halogen Dance" (Base-Catalyzed Halogen Migration).[7] This is thermodynamically driven.[7][8]
-
Mechanism: If you treat 4-bromopyrimidine with LDA, you might expect lithiation at C5 (ortho-lithiation). However, the base often deprotonates C6. The resulting anion attacks the Br at C4, causing the Br to migrate to C6 (or C5 to C4), eventually settling the lithium at the most acidic/stabilized position adjacent to the halogen [4].
Expert Recommendation: To avoid the dance when targeting C5-lithiation, use Magnesium-Halogen Exchange (
Diagram: The Halogen Dance Mechanism
Caption: Simplified pathway of the halogen dance. The halogen migrates to the position that allows the lithium to occupy the most acidic/stabilized site.
References
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
Gong, Y., et al. "Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines." J. Org.[5] Chem., 2025.[1][5] Link[5]
-
Neufeldt, S., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."[9] Synlett, 2025. Link
-
Schnürch, M., et al. "Halogen Dance Reactions on Heteroaromatics." Wikipedia / Reviews, 2024. Link
-
BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine." BenchChem Guides, 2025.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
